Achminaca
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-adamantyl)-1-(cyclohexylmethyl)indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O/c29-24(26-25-13-18-10-19(14-25)12-20(11-18)15-25)23-21-8-4-5-9-22(21)28(27-23)16-17-6-2-1-3-7-17/h4-5,8-9,17-20H,1-3,6-7,10-16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFKPINHOINOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)NC45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342356 | |
| Record name | 1-(Cyclohexylmethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400742-33-7 | |
| Record name | Achminaca | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Cyclohexylmethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACHMINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWS947EX7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of ACHMINACA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACHMINACA (Adamantyl-CHMINACA) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. Like other SCRAs, its mechanism of action is primarily mediated through the activation of the human cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system. This guide provides a detailed examination of the pharmacological profile of this compound, focusing on its interaction with cannabinoid receptors, the subsequent signaling cascades, and the experimental methodologies used for its characterization. Due to the limited availability of comprehensive binding data for this compound, this guide also incorporates data from the closely related and well-characterized analogue, AB-CHMINACA, to provide a more complete understanding of its likely receptor interaction profile.
Introduction to this compound
This compound is a synthetic cannabinoid that has been identified in forensic samples and is categorized as a research chemical or designer drug. Its structure is characterized by an indazole core, a cyclohexylmethyl tail, and an adamantyl head group linked via a carboxamide moiety. As a potent cannabinoid, it mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, but often with significantly greater potency and efficacy, leading to a higher potential for adverse effects. Understanding its mechanism of action is critical for predicting its physiological effects, developing detection methods, and managing associated public health risks.
Pharmacological Profile
The primary molecular targets of this compound are the cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily located in the peripheral nervous system and immune cells, playing a role in inflammation and immune response.
Receptor Binding Affinity
Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ) of AB-CHMINACA and Reference Cannabinoids
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Reference |
|---|---|---|---|
| AB-CHMINACA | 0.78 | 0.45 | [1] |
| Δ⁹-THC | ~10 - 40 | ~3 - 36 | [1] |
| CP-55,940 (Full Agonist) | 0.59 | 0.68 |[1] |
Data for AB-CHMINACA is presented as a proxy due to the lack of available binding affinity data for this compound.
Functional Activity
Functional activity assays measure the biological response produced by a ligand upon binding to its receptor. This is often quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of a ligand that produces 50% of its maximal effect, and the maximum efficacy (Eₘₐₓ), which is the maximum response achievable by the ligand.
This compound has been characterized as a potent, full agonist at the CB1 receptor. Its functional activity was determined using a β-arrestin 2 (βarr2) recruitment assay, which measures a key step in G-protein coupled receptor (GPCR) desensitization and signaling.
Table 2: CB1 Receptor Functional Activity of this compound and Reference Cannabinoids (β-arrestin 2 Recruitment Assay)
| Compound | CB1 EC₅₀ (nM) | CB1 Eₘₐₓ (%) | Reference |
|---|---|---|---|
| This compound | 159 | 233 | [2] |
| JWH-018 | 100 | 100 | [2] |
| MDMB-4en-PINACA | 2.33 | 378 |[2] |
Eₘₐₓ values are normalized to the response of JWH-018.
To provide a more comprehensive functional profile, data from [³⁵S]GTPγS binding assays for the related compound AB-CHMINACA are included. This assay directly measures G-protein activation following receptor agonism.
Table 3: CB1 & CB2 Receptor Functional Activity of AB-CHMINACA ([³⁵S]GTPγS Binding Assay)
| Compound | CB1 EC₅₀ (nM) | CB1 Eₘₐₓ (%) | CB2 EC₅₀ (nM) | CB2 Eₘₐₓ (%) | Reference |
|---|---|---|---|---|---|
| AB-CHMINACA | 2.08 | 179 | 3.23 | 66 | [1] |
| Δ⁹-THC | 49.9 | 43 | 37.1 | 37 | [1] |
| CP-55,940 | 0.40 | 100 | 0.94 | 100 |[1] |
Eₘₐₓ values are normalized to the response of CP-55,940.
Signaling Pathways
Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The CB1 receptor is a Gᵢ/ₒ-coupled GPCR. Upon agonist binding, it promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein, leading to the dissociation of the Gαᵢ/ₒ and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.
The primary downstream effect of CB1 receptor activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the Gβγ subunit can modulate ion channels, typically leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed protocols for key experiments.
Protocol: β-Arrestin 2 Recruitment Assay (Nanoluciferase Complementation)
This assay was used to determine the functional potency and efficacy of this compound at the CB1 receptor. It measures the recruitment of β-arrestin 2 to the activated receptor.
Objective: To quantify agonist-induced interaction between the CB1 receptor and β-arrestin 2.
Methodology:
-
Cell Culture: HEK293 cells are engineered to co-express the human CB1 receptor fused to a small fragment of nanoluciferase (e.g., SmBiT) and β-arrestin 2 fused to the complementary large fragment (e.g., LgBiT). Cells are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Cells are harvested, counted, and seeded into white, opaque 96-well or 384-well assay plates at a predetermined density. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Preparation: this compound and reference compounds are serially diluted in assay buffer (e.g., HBSS with 0.1% BSA) to create a range of concentrations.
-
Assay Procedure:
-
The cell culture medium is removed from the wells.
-
The prepared compound dilutions are added to the respective wells.
-
The plate is incubated for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin 2 recruitment.
-
-
Detection:
-
A nanoluciferase substrate (e.g., furimazine) in a lysis buffer is added to each well.
-
The plate is incubated for a short period (e.g., 10 minutes) at room temperature in the dark to allow the luminescent signal to develop.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescence signal is proportional to the extent of CB1-βarr2 interaction. Data are normalized to a vehicle control (0% activation) and a reference full agonist (100% activation). The normalized data are plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine EC₅₀ and Eₘₐₓ values.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably overexpressing either human CB1 or CB2 receptors.
-
Assay Setup: The assay is performed in 96-well plates. Each well contains:
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).
-
Radioligand: A fixed concentration of a known high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).
-
Test Compound: Increasing concentrations of the unlabeled test compound (this compound).
-
Controls: Wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled agonist like WIN-55,212-2).
-
Membrane Preparation: A fixed amount of the receptor-containing membrane preparation.
-
-
Incubation: The plate is incubated for 60-90 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound. Filters are washed multiple times with ice-cold wash buffer.
-
Quantification: The filter discs are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
Non-linear regression is used to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol: cAMP Accumulation Assay
Objective: To measure the functional effect of a Gᵢ/ₒ-coupled receptor agonist on intracellular cAMP levels.
Methodology:
-
Cell Culture and Seeding: Cells expressing the target receptor (e.g., CHO-hCB1) are seeded in a 384-well plate and incubated.
-
Compound Preparation: Test compounds are prepared in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay Procedure:
-
Cells are pre-treated with the test compound (this compound) at various concentrations.
-
Adenylyl cyclase is then stimulated with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator).
-
The plate is incubated for a specified time (e.g., 30 minutes) at room temperature.
-
-
Detection: The reaction is stopped, and intracellular cAMP levels are measured using a detection kit, typically based on competitive immunoassay principles, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a luminescent format.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. The data are converted to cAMP concentrations using a standard curve. The inhibition of forskolin-stimulated cAMP accumulation is plotted against the log concentration of the test compound to determine its EC₅₀ and Eₘₐₓ for functional Gᵢ/ₒ coupling.
Conclusion
This compound acts as a potent, high-efficacy agonist at the CB1 cannabinoid receptor. Its mechanism of action involves binding to the receptor and initiating Gᵢ/ₒ-protein signaling, which leads to the inhibition of adenylyl cyclase and modulation of ion channels. Furthermore, it strongly promotes the recruitment of β-arrestin 2. The high potency and efficacy of this compound, which surpasses that of Δ⁹-THC and even some earlier synthetic cannabinoids like JWH-018, likely contribute to the severe adverse effects reported in users. The provided data and protocols serve as a foundational guide for researchers in the fields of pharmacology, toxicology, and drug development to further investigate the properties of this compound and related novel psychoactive substances.
References
- 1. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthetic Pathway of ACHMINACA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACHMINACA (Adamantyl-CHMINACA), formally known as N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid receptor agonist (SCRA). As a member of the indazole-3-carboxamide class, this compound exhibits high affinity for the cannabinoid type 1 (CB1) receptor, the primary molecular target responsible for the psychoactive effects of cannabis. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound and its closely related analogs, intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Discovery and Pharmacological Context
This compound emerged within the broader landscape of synthetic cannabinoid research, which initially aimed to explore the endocannabinoid system for therapeutic purposes. However, many of these compounds have been diverted for illicit use. This compound and its analogs are characterized by their indazole core, a feature that distinguishes them from earlier classes of SCRAs.
The pharmacological activity of this compound is primarily mediated through its interaction with the CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events.
Quantitative Pharmacological Data
Due to the limited availability of specific pharmacological data for this compound, the following tables summarize the quantitative data for its close structural analog, AB-CHMINACA. This data provides a strong indication of the expected potency and efficacy of this compound.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of AB-CHMINACA
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| AB-CHMINACA | 0.78 | 0.45 | [1] |
Table 2: Cannabinoid Receptor Functional Activity (EC50) of AB-CHMINACA
| Compound | Assay Type | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference | |---|---|---|---| | AB-CHMINACA | [³⁵S]GTPγS Binding | 2.55 | - |[2] |
Synthesis Pathway
General Synthetic Scheme for Indazole-3-Carboxamides
Caption: General synthetic pathway for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of synthetic cannabinoids like this compound.
CB1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.
Materials:
-
HEK293 cells stably expressing human CB1 receptors
-
[³H]-CP55,940 (radioligand)
-
Test compound (e.g., this compound)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-CB1 cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-CP55,940, and varying concentrations of the test compound.
-
For determination of non-specific binding, add a high concentration of a known unlabeled CB1 ligand.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the 96-well filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of a test compound as a CB1 receptor agonist.
Materials:
-
HEK293 cells stably expressing human CB1 receptors
-
[³⁵S]GTPγS (radioligand)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP
-
96-well filter plates
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-CB1 cells.
-
In a 96-well plate, add assay buffer, a fixed concentration of GDP, and varying concentrations of the test compound.
-
Add the cell membrane preparation to each well.
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the 96-well filter plate, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Plot the data as a dose-response curve to determine the EC50 and Emax values.
Signaling Pathway of this compound at the CB1 Receptor
Upon binding to the CB1 receptor, this compound, as a potent agonist, triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways.
Caption: this compound-mediated CB1 receptor signaling cascade.
Conclusion
This compound is a potent synthetic cannabinoid of the indazole-3-carboxamide class that acts as a high-affinity agonist at the CB1 receptor. Its synthesis follows established medicinal chemistry routes, and its pharmacological profile can be characterized using standard in vitro assays. The information presented in this technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further research is necessary to fully elucidate the specific pharmacological and toxicological profile of this compound and to explore any potential therapeutic applications.
References
Adamantyl-CHMINACA: A Technical Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantyl-CHMINACA, also known as ACHMINACA, is a synthetic cannabinoid receptor agonist (SCRA) that has emerged within the constantly evolving landscape of new psychoactive substances. As an indazole-3-carboxamide derivative, it shares a structural scaffold with a number of other potent SCRAs. The incorporation of a bulky adamantyl group is a notable feature, distinguishing it from many earlier generations of synthetic cannabinoids and influencing its interaction with cannabinoid receptors. This technical guide provides a comprehensive overview of the pharmacological profile of Adamantyl-CHMINACA, intended to serve as a resource for researchers and drug development professionals. The information presented herein is based on available scientific literature and aims to detail its receptor binding, functional activity, and known metabolic pathways, alongside detailed experimental protocols for its characterization.
Chemical and Physical Properties
| Property | Value |
| Formal Name | N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide |
| Chemical Formula | C₂₅H₃₃N₃O |
| Molecular Weight | 391.5 g/mol |
Pharmacological Data
The pharmacological data for Adamantyl-CHMINACA is still emerging. The following tables summarize the available quantitative data for Adamantyl-CHMINACA and structurally related compounds to provide a comparative context. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
Table 1: Cannabinoid Receptor Binding Affinity
No specific Ki values for Adamantyl-CHMINACA at CB1 and CB2 receptors were found in the reviewed literature. The table below presents data for the structurally similar compound AB-CHMINACA to provide context.
| Compound | Receptor | Ki (nM) | Radioligand | Cell Line | Reference |
| AB-CHMINACA | CB1 | 0.78 | [³H]CP55,940 | - | [1] |
| AB-CHMINACA | CB2 | 0.45 | [³H]CP55,940 | - | [1] |
Table 2: Cannabinoid Receptor Functional Activity
| Compound | Assay Type | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Reference Compound | Reference |
| A-CHMINACA | β-arrestin 2 Recruitment | CB1 | 159 | 142 | JWH-018 |
Note: "A-CHMINACA" is presumed to be Adamantyl-CHMINACA.
Signaling Pathways
As a potent agonist at cannabinoid receptors CB1 and CB2, Adamantyl-CHMINACA is expected to activate canonical G-protein signaling pathways. Upon binding, it likely induces a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, leading to decreased cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels. Furthermore, like many other SCRAs, it can induce the recruitment of β-arrestins, which can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling.
References
In-Vitro Binding Affinity of AB-CHMINACA to Cannabinoid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vitro binding affinity of AB-CHMINACA, a potent synthetic cannabinoid, to human cannabinoid receptors CB1 and CB2. The data presented is compiled from peer-reviewed pharmacological studies, offering a comprehensive resource for researchers in the fields of cannabinoid pharmacology, drug discovery, and toxicology.
Core Findings: High-Affinity Binding to CB1 and CB2 Receptors
AB-CHMINACA demonstrates high-affinity binding to both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The compound acts as a potent agonist at both receptor subtypes. The binding affinity is typically determined through competitive radioligand displacement assays, which measure the ability of AB-CHMINACA to displace a known high-affinity radioligand from the receptors.
Quantitative Binding Affinity Data
The following table summarizes the key binding affinity values (Ki) for AB-CHMINACA at human CB1 and CB2 receptors from published literature. The inhibition constant (Ki) represents the concentration of the ligand that will bind to half the binding sites at equilibrium; a lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Reference |
| AB-CHMINACA | CB1 | 0.78 | [1] |
| AB-CHMINACA | CB2 | 0.45 | [1] |
Ki values were determined by radioligand displacement assays.
Experimental Protocols
The determination of the in-vitro binding affinity of AB-CHMINACA to cannabinoid receptors involves standardized and validated experimental protocols. The following sections detail the methodologies for the key experiments cited in the literature.
Radioligand Competitive Binding Assay
This assay is the primary method used to determine the binding affinity of AB-CHMINACA for CB1 and CB2 receptors. It measures the ability of the unlabeled compound (AB-CHMINACA) to compete with a radiolabeled ligand for binding to the receptor.
1. Materials and Reagents:
-
Cell Membranes: Crude membrane preparations from cell lines stably expressing high levels of recombinant human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, typically [³H]CP-55,940.
-
Test Compound: AB-CHMINACA, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA.
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
2. Procedure:
-
Preparation of Reagents: Prepare serial dilutions of AB-CHMINACA in assay buffer. Prepare a working solution of the radioligand at a concentration close to its Kd value.
-
Assay Plate Setup: In a 96-well plate, set up wells for total binding (assay buffer, radioligand, and cell membranes), non-specific binding (non-specific binding control, radioligand, and cell membranes), and competitive binding (serial dilutions of AB-CHMINACA, radioligand, and cell membranes).
-
Incubation: Add the cell membrane preparation to all wells. Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of AB-CHMINACA. The IC50 value (the concentration of AB-CHMINACA that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Cannabinoid Receptor Signaling Pathway
Cannabinoid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist like AB-CHMINACA, they initiate a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
References
An In-Depth Technical Guide to the Research Applications of CAS Number 1400742-33-7 (ACHMINACA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic cannabinoid receptor agonist ACHMINACA (also known as A-CHMINACA), identified by CAS number 1400742-33-7. This compound is a potent ligand for cannabinoid receptors, primarily CB1, and has been a subject of significant interest in forensic and pharmacological research. This document details its mechanism of action, summarizes key quantitative data from in vitro studies, outlines experimental protocols for its characterization, and provides visualizations of its signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers investigating the pharmacology and toxicology of synthetic cannabinoids.
Introduction
This compound, with the IUPAC name N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid that has emerged in the landscape of new psychoactive substances.[1] Its chemical structure, characterized by an indazole core, a cyclohexylmethyl tail, and an adamantyl head group, confers high affinity and efficacy at cannabinoid receptors.[2] As a research chemical, it is primarily used in analytical and forensic applications to develop detection methods and to study its pharmacological effects as a potent cannabin inoid receptor agonist.[3] This guide will delve into the technical details of its research applications, providing a foundation for further scientific inquiry.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through its interaction with the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[4] As a potent agonist, this compound binding to the CB1 receptor initiates a cascade of intracellular signaling events.
Upon activation, the CB1 receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] The dissociation of the G-protein subunits also modulates ion channels, resulting in the inhibition of N-type calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4] This combination of effects ultimately dampens neuronal excitability and neurotransmitter release.
In addition to the canonical G-protein signaling, agonist binding to the CB1 receptor, including by synthetic cannabinoids, also promotes the recruitment of β-arrestin 2.[6] This interaction is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades, contributing to the complex pharmacological profile of compounds like this compound.[7][8]
Signaling Pathway Diagrams
References
- 1. AB-CHMINACA - Wikipedia [en.wikipedia.org]
- 2. izchem.com [izchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. AB-CHMINACA | 1185887-21-1 | FA64684 | Biosynth [biosynth.com]
An In-Depth Technical Guide to the Metabolism and Metabolite Identification of Achminaca
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of Achminaca, also known as Adamantyl-CHMINACA. The information presented herein is intended to support research, scientific, and drug development endeavors by detailing the metabolic pathways, identifying key metabolites, and outlining the experimental protocols used for their characterization. All quantitative data has been summarized in structured tables for ease of comparison, and key processes are visualized through diagrams.
Introduction to this compound Metabolism
This compound (Adamantyl-THPINACA) is a synthetic cannabinoid receptor agonist (SCRA) characterized by an indazole-3-carboxamide core and an adamantyl head group.[1][2] Like many SCRAs, this compound undergoes extensive metabolism in the body, primarily through phase I and phase II biotransformation reactions. Understanding these metabolic pathways is crucial for identifying biomarkers of consumption in forensic and clinical settings, as well as for evaluating the potential for drug-drug interactions.
Phase I Metabolism of this compound
The initial phase of this compound metabolism is predominantly oxidative, mediated by cytochrome P450 (CYP) enzymes. In vitro studies utilizing pooled human liver microsomes (pHLM) have identified the major phase I metabolic pathways.[1]
Key Metabolic Reactions
The primary phase I biotransformations of this compound involve:
-
Hydroxylation: The addition of hydroxyl (-OH) groups is a major metabolic route. This occurs at various positions on the adamantyl ring and the cyclohexylmethyl moiety. Mono-, di-, and even tri-hydroxylated metabolites have been detected.[1]
-
Desaturation: The formation of a double bond, likely through hydroxylation followed by dehydration, has also been observed.[1]
-
Carbonylation: Oxidation of a hydroxylated metabolite can lead to the formation of a carbonyl group.[1]
Metabolites Identified
In vitro studies have identified a total of 13 phase I metabolites of this compound. These are primarily various hydroxylated forms of the parent compound.[1] An abundant and characteristic di-hydroxylated metabolite has been proposed as a potential in vivo biomarker for screening purposes.[1]
Table 1: Phase I Metabolites of this compound Identified in Pooled Human Liver Microsomes [1]
| Metabolite Type | Number Identified |
| Mono-hydroxylated | Multiple |
| Di-hydroxylated | Multiple |
| Tri-hydroxylated | Multiple |
| Desaturated | Identified |
| Carbonylated | Identified |
Note: Specific quantitative abundance data for each metabolite is not yet extensively published.
Involved Cytochrome P450 Isoforms
Incubations with recombinant human CYP isoforms have demonstrated that CYP3A4 and CYP3A5 are the primary enzymes responsible for the oxidative metabolism of this compound.[1][3] Limited metabolic activity was also observed with CYP2D6 and CYP2C8, while CYP2C9 and CYP2C19 played a minor role.[3] The significant involvement of CYP3A4 suggests a potential for drug-drug interactions when this compound is co-administered with strong inhibitors of this enzyme.[1][3]
Table 2: Contribution of CYP Isoforms to this compound Phase I Metabolism [3]
| CYP Isoform | Contribution to Metabolism |
| CYP3A4 | Major |
| CYP3A5 | Major |
| CYP2D6 | Limited |
| CYP2C8 | Limited |
| CYP2C9 | Minor |
| CYP2C19 | Minor |
| CYP2B6 | No activity observed |
| CYP1A2 | No activity observed |
| CYP2E1 | No activity observed |
| CYP2A6 | No activity observed |
Phase II Metabolism of this compound
Following phase I oxidation, the resulting metabolites can undergo phase II conjugation reactions to increase their water solubility and facilitate their excretion. For many synthetic cannabinoids, glucuronidation is a common phase II pathway. While the primary focus of published research on this compound has been on phase I metabolism, studies on structurally similar adamantyl-containing synthetic cannabinoids, such as STS-135, have shown the formation of glucuronide conjugates.[4] It is therefore highly probable that the hydroxylated metabolites of this compound also undergo glucuronidation. Further research is needed to fully characterize the phase II metabolic profile of this compound.
Experimental Protocols
The following sections provide an overview of the methodologies employed in the in vitro characterization of this compound metabolism.
In Vitro Metabolism with Pooled Human Liver Microsomes (pHLM)
This protocol outlines a general procedure for assessing the phase I metabolism of a test compound using pHLM.
Objective: To identify metabolites formed through oxidative reactions catalyzed by CYP enzymes present in pHLM.
Materials:
-
This compound (or test compound)
-
Pooled human liver microsomes (pHLM)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH solution
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile (B52724) or ethyl acetate)
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Pre-incubation: In a microcentrifuge tube, combine the pHLM, phosphate buffer, and the test article. Pre-incubate this mixture for approximately 5 minutes at 37°C with gentle agitation.[5]
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system or a solution of NADPH.[5][6]
-
Incubation: Incubate the reaction mixture for a defined period (e.g., up to 60 minutes or in a time-course experiment) at 37°C with gentle agitation.[5][6]
-
Termination of Reaction: Stop the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile). This will precipitate the microsomal proteins.[6]
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for approximately 5 minutes to pellet the precipitated proteins.[6]
-
Sample Collection: Carefully transfer the supernatant, which contains the parent compound and its metabolites, to a new tube for analysis.[5][6]
-
Analysis: Analyze the supernatant using a suitable analytical technique, such as liquid chromatography-high resolution mass spectrometry (LC-HRMS).[1]
Controls:
-
A negative control without the NADPH regenerating system to check for non-enzymatic degradation.[5]
-
A control with heat-inactivated microsomes to confirm that the observed metabolism is enzyme-mediated.[5]
Identification of Involved CYP Isoforms with Recombinant Enzymes
This protocol is used to determine which specific CYP isoforms are responsible for the metabolism of the test compound.
Objective: To identify the specific CYP enzymes involved in the metabolism of this compound.
Procedure: The procedure is similar to the pHLM incubation, with the key difference being the use of individual recombinant human CYP isoforms (e.g., rCYP3A4, rCYP2D6, etc.) instead of pooled microsomes. Each isoform is incubated separately with the test compound and an NADPH regenerating system. The formation of metabolites in each incubation is then compared to identify the active enzymes.[3]
Analytical Method: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Objective: To separate, detect, and identify this compound and its metabolites.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight [QTOF] or Orbitrap).[1]
General LC Parameters:
-
Column: A reversed-phase column (e.g., C18) is typically used for the separation of synthetic cannabinoids and their metabolites.
-
Mobile Phases: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
General MS Parameters:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of these compounds.
-
Acquisition Mode: Data is acquired in full scan mode to detect all potential metabolites. Data-dependent acquisition (DDA) or information-dependent acquisition (IDA) is used to trigger tandem mass spectrometry (MS/MS) scans for structural elucidation of detected ions.
-
Mass Range: A wide mass range is scanned to cover the parent compound and its potential metabolites (e.g., m/z 100-1000).
-
Collision Energy: For MS/MS experiments, a range of collision energies is applied to obtain informative fragment spectra.
Data Analysis: Metabolite identification is achieved by comparing the accurate mass measurements and fragmentation patterns of the detected metabolites with those of the parent compound and by using in silico metabolite prediction software.[1]
Visualizations
The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.
Conclusion
The metabolism of this compound is primarily driven by CYP3A4 and CYP3A5, leading to the formation of various hydroxylated phase I metabolites. While the phase I metabolic profile has been qualitatively characterized, further research is required to quantify the abundance of these metabolites, fully elucidate the phase II metabolic pathways, and confirm these findings through in vivo studies. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate the metabolism of this compound and other novel synthetic cannabinoids. A thorough understanding of the biotransformation of these compounds is essential for the development of reliable analytical methods for their detection and for assessing their potential toxicological implications.
References
- 1. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantyl-THPINACA - Wikipedia [en.wikipedia.org]
- 3. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA [mdpi.com]
- 4. Identifying cytochrome P450s involved in oxidative metabolism of synthetic cannabinoid N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. oyc.co.jp [oyc.co.jp]
Early Research Findings on Achminaca (Adamantyl-CHMINACA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the early research findings on Achminaca, a synthetic cannabinoid of the indazole-3-carboxamide class. Also known as Adamantyl-CHMINACA, this compound is an analog of other potent synthetic cannabinoids, such as AB-CHMINACA. Due to the limited availability of public pharmacological data on this compound, this guide also incorporates findings from the closely related and well-studied compound AB-CHMINACA to provide a more complete understanding of the potential effects and mechanism of action. This document covers the analytical characterization, pharmacological properties, and metabolic pathways of these compounds, presenting data in structured tables and detailed experimental protocols. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound, with the IUPAC name N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA). It belongs to a class of compounds that have been identified as new psychoactive substances (NPS). These substances are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. SCRAs, including this compound and its analogs, typically exhibit high affinity for the cannabinoid receptors CB1 and CB2.
This guide focuses on the initial research findings to provide a foundational understanding for researchers and drug development professionals.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound (Adamantyl-CHMINACA) and the related compound AB-CHMINACA for comparative purposes.
Table 1: Physicochemical and Analytical Data of this compound (Adamantyl-CHMINACA)
| Parameter | Value | Reference |
| IUPAC Name | N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | [1][2] |
| Synonyms | Adamantyl-CHMINACA, SGT-37 | |
| CAS Number | 1400742-33-7 | [3] |
| Molecular Formula | C₂₅H₃₃N₃O | [1][3] |
| Molecular Weight | 392.27011 Da ([M+H]⁺) | [1][2] |
Table 2: Pharmacological Data of AB-CHMINACA
| Parameter | Value | Receptor | Notes | Reference |
| Binding Affinity (Ki) | 0.78 nM | CB1 | Potent agonist | [4][5] |
| Binding Affinity (Ki) | 0.45 nM | CB2 | Potent agonist | [4][5] |
| In Vivo Potency | 16x more potent than Δ⁹-THC | - | In rat discrimination studies | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the research of this compound and related synthetic cannabinoids.
Analytical Characterization of this compound (Adamantyl-CHMINACA)
The structural elucidation and identification of this compound have been performed using a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GC/MS QP2010).
-
Sample Preparation: The compound is dissolved in a suitable solvent like methanol.
-
GC Conditions: The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature (e.g., starting at 150°C, ramping at 7°C/min to 315°C, and holding for 20 min).
-
MS Conditions: Electron ionization (EI) at 70 eV. The mass spectra are measured in a scan range of, for example, 35-400 amu. The ion source temperature is maintained at approximately 220°C.
-
Data Analysis: The retention index and the resulting mass spectrum are compared with reference data for identification.[2]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used.
-
MS Conditions: Electrospray ionization (ESI) in positive ion mode.
-
Data Analysis: The accurate mass measurement of the protonated molecule [M+H]⁺ is used to determine the elemental composition.[1][2]
-
Cannabinoid Receptor Binding Assay (for AB-CHMINACA)
-
Objective: To determine the binding affinity (Ki) of the compound for CB1 and CB2 receptors.
-
Methodology: Competitive radioligand binding assays are performed.
-
Membrane Preparation: Membranes from cells expressing human CB1 or CB2 receptors are used.
-
Radioligand: A radiolabeled cannabinoid agonist with high affinity, such as [³H]CP-55,940, is used.
-
Procedure: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., AB-CHMINACA).
-
Detection: The amount of radioligand bound to the receptor is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vitro Metabolism Studies (for AB-CHMINACA)
-
Objective: To identify the major metabolites of the compound.
-
Methodology:
-
Incubation: The parent compound is incubated with human liver microsomes or hepatocytes.
-
Analysis: The incubates are analyzed by liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS).
-
Metabolite Identification: The metabolites are identified based on their accurate mass, retention time, and fragmentation patterns.
-
Mandatory Visualizations
Signaling Pathway
The binding of a synthetic cannabinoid agonist, such as this compound, to the CB1 receptor initiates a cascade of intracellular signaling events.
References
An In-depth Technical Guide to the Interaction of Achminaca with the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the synthetic cannabinoid Achminaca (also known as AB-CHMINACA) and the endocannabinoid system (ECS). The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed pharmacological data, experimental methodologies, and visual representations of key biological pathways.
Introduction: this compound and the Endocannabinoid System
This compound, or N-[1-amino-3-methyl-oxobutan-2-yl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid receptor agonist. Like other synthetic cannabinoids, it mimics the effects of endocannabinoids and phytocannabinoids by interacting with cannabinoid receptors, primarily the CB1 and CB2 receptors.[1][2] The endocannabinoid system is a complex cell-signaling system that plays a crucial role in regulating a range of physiological and cognitive processes, including pain, mood, appetite, and memory.[3][4] The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids) such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation.[3]
This compound's interaction with the ECS is of significant interest due to its high potency and efficacy, particularly at the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.[5] Understanding the nuances of this interaction is critical for forensic identification, toxicological assessment, and the development of potential therapeutic applications or interventions for its misuse.
Quantitative Pharmacological Data
The following table summarizes the quantitative data on the binding affinity and functional activity of this compound at human CB1 and CB2 receptors, based on in vitro studies.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of CP55,940) |
| AB-CHMINACA | hCB1 | 0.78[6] | 1.9[5] | 122%[5] |
| hCB2 | 0.45[6] | 4.3[5] | 95%[5] | |
| Δ9-THC | hCB1 | ~40-60 | ~30-100 | Partial Agonist |
| hCB2 | ~3-40 | ~30-150 | Partial Agonist |
Note: Data for Δ9-THC is provided for comparison and represents a general range from multiple studies.
Experimental Protocols
The characterization of this compound's interaction with cannabinoid receptors involves several key in vitro assays. The following are detailed methodologies for two of the most common experiments cited in the literature.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a known radiolabeled ligand from the cannabinoid receptors.
Objective: To determine the binding affinity of this compound for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP55,940.
-
Unlabeled ligand: this compound.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% bovine serum albumin (BSA), pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are thawed on ice. The protein concentration is determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of various concentrations of unlabeled this compound (e.g., 0.1 nM to 10 µM).
-
50 µL of [3H]CP55,940 at a final concentration near its Kd (e.g., 0.5-1.5 nM).
-
50 µL of the cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubation: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors, providing information on the efficacy and potency of an agonist.
Objective: To determine the potency (EC50) and efficacy of this compound as an agonist at CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[35S]GTPγS radioligand.
-
Guanosine diphosphate (B83284) (GDP).
-
This compound.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Similar to the binding assay, cell membranes are prepared and protein concentration is determined.
-
Pre-incubation: The cell membranes are pre-incubated with GDP (typically 10-30 µM) in the assay buffer for 15-30 minutes at 30°C to ensure that the G-proteins are in their inactive, GDP-bound state.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Various concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
The pre-incubated membrane preparation.
-
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS to a final concentration of approximately 0.1 nM.
-
Incubation: The plate is incubated at 30°C for 60 minutes.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer.
-
Scintillation Counting: The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of [35S]GTPγS versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the endocannabinoid system and a typical experimental workflow.
CB1 Receptor Signaling Pathway
Caption: CB1 Receptor Signaling Cascade.
CB2 Receptor Signaling Pathway
Caption: CB2 Receptor Signaling Cascade.
Experimental Workflow: Radioligand Displacement Assay
Caption: Radioligand Displacement Assay Workflow.
Conclusion
This compound is a highly potent and efficacious agonist at both CB1 and CB2 receptors, with a notable preference for the CB1 receptor. Its interaction with the endocannabinoid system is characterized by strong binding affinity and robust activation of G-protein signaling cascades, leading to the inhibition of adenylyl cyclase and modulation of ion channels and MAPK pathways. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working with this and other synthetic cannabinoids. Further research into the downstream effects and potential for biased agonism will be crucial for a complete understanding of this compound's pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. ecddrepository.org [ecddrepository.org]
- 5. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AB-CHMINACA - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Achminaca in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achminaca, chemically known as N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid receptor agonist (SCRA). Like other SCRAs, it poses a significant risk to public health and is a compound of interest in forensic and clinical toxicology. Due to extensive metabolism, the parent compound is often found at very low concentrations or is entirely absent in biological matrices, particularly urine. Therefore, robust analytical methods targeting both the parent compound and its major metabolites are essential for confirming exposure.
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of this compound and its putative metabolites in biological samples. The protocols described are based on established methods for structurally similar synthetic cannabinoids and provide a strong foundation for developing and validating in-house assays.
Predicted Metabolism of this compound
Based on in vitro and in vivo studies of structurally related indazole-3-carboxamide synthetic cannabinoids such as AB-CHMINACA and ADB-CHMINACA, the metabolism of this compound is predicted to proceed via two primary pathways[1][2][3]:
-
Oxidative Metabolism: Primarily hydroxylation of the cyclohexylmethyl moiety.
-
Hydrolytic Metabolism: Hydrolysis of the amide bond to form the corresponding carboxylic acid metabolite.
These initial phase I metabolites can undergo further phase II metabolism, such as glucuronidation, to facilitate excretion. The hydroxylated and carboxylated metabolites are expected to be the most abundant and, therefore, the most suitable biomarkers for detecting this compound consumption in urine samples.
Analytical Methods
The most common and reliable analytical techniques for the detection of synthetic cannabinoids and their metabolites in biological samples are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] High-resolution mass spectrometry (HRMS) is also a valuable tool for identifying novel metabolites.[2][6]
Sample Preparation
Effective sample preparation is crucial for removing matrix interferences and concentrating the analytes of interest. The choice of method depends on the biological matrix.
Solid-Phase Extraction (SPE) for Urine Samples:
SPE is a highly effective method for cleaning up and concentrating analytes from urine.
-
Protocol:
-
To 1 mL of urine, add an internal standard and 50 µL of β-glucuronidase solution.
-
Incubate at 55°C for 1 hour to hydrolyze glucuronide conjugates.
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water).
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with 2 mL of a strong organic solvent (e.g., methanol or a mixture of ethyl acetate (B1210297) and hexane).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
Liquid-Liquid Extraction (LLE) for Blood/Serum/Plasma Samples:
LLE is a classic and effective method for extracting drugs from blood matrices.
-
Protocol:
-
To 1 mL of blood, serum, or plasma, add an internal standard and 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, hexane, or a mixture thereof).
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
Protein Precipitation for Blood/Serum/Plasma Samples:
This is a rapid method for removing proteins from the sample.
-
Protocol:
-
To 200 µL of blood, serum, or plasma, add an internal standard.
-
Add 600 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 5 minutes.[7]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[7]
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Quantitative Data for Structurally Similar Synthetic Cannabinoids
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for some structurally related synthetic cannabinoids in various biological matrices, providing an expected range for methods targeting this compound.
| Analyte | Matrix | Method | LOD | LLOQ | Reference |
| AB-CHMINACA | Hair | LC-MS/MS | 0.8 pg/mg | - | [4] |
| ADB-CHMINACA | Hair | LC-MS/MS | 3.5 pg/mg | - | [4] |
| MDMB-4en-PINACA | Hair | UPLC-MS/MS | 0.5-5 pg/mg | 1-10 pg/mg | [8] |
| ADB-BUTINACA | Hair | UPLC-MS/MS | 0.5-5 pg/mg | 1-10 pg/mg | [8] |
| MAB-CHMINACA Metabolite M1 | Urine | LC-MS/MS | - | 2.17 ng/mL | [9] |
| MAB-CHMINACA Metabolite M11 | Urine | LC-MS/MS | - | 10.2 ng/mL | [9] |
| 11 Synthetic Cannabinoids | Rat Urine | LC-MS/MS | - | 0.01-0.1 ng/mL | [5] |
| 3 Synthetic Cannabinoids | Rat Plasma | UPLC-MS/MS | 0.003–0.004 ng/mL | 0.012–0.016 ng/mL | [10] |
| 3 Synthetic Cannabinoids | Rat Urine | UPLC-MS/MS | 0.00125–0.002 ng/mL | 0.003–0.005 ng/mL | [10] |
Experimental Protocols
LC-MS/MS Method for the Analysis of this compound and its Metabolites
This protocol is based on established methods for similar synthetic cannabinoids and should be validated for this compound.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm) is suitable for the separation of these non-polar compounds.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 95% A, hold for 1 minute.
-
Ramp to 5% A over 8 minutes.
-
Hold at 5% A for 2 minutes.
-
Return to 95% A and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and its putative metabolites need to be determined by infusion of analytical standards.
GC-MS Method for the Analysis of this compound
GC-MS is a robust technique, particularly for the parent compound in seized materials or in certain biological samples after derivatization.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 300°C at 20°C/min.
-
Hold at 300°C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Visualizations
Caption: General experimental workflow for the detection of this compound.
Caption: Cannabinoid receptor signaling pathway activated by this compound.
References
- 1. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry [mdpi.com]
- 6. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Achminaca in Human Serum using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantification of Achminaca, a potent synthetic cannabinoid, in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals engaged in toxicological analysis, pharmacokinetic studies, and forensic investigations. The protocol outlines a comprehensive workflow, including sample preparation by solid-phase extraction, chromatographic separation, and mass spectrometric detection using multiple reaction monitoring (MRM). All quantitative data and experimental parameters are presented in structured tables for clarity and ease of use.
Introduction
This compound, with the IUPAC name N-(1-adamantyl)-1-(cyclohexylmethyl)indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist.[1][2] Its potent psychoactive effects and potential for abuse necessitate sensitive and selective analytical methods for its detection and quantification in biological matrices. LC-MS/MS offers the high sensitivity and specificity required for the accurate determination of this compound levels in complex samples such as serum. This protocol is designed to provide a robust and reproducible method for such analyses.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): JWH-018-d9 or other suitable deuterated synthetic cannabinoid
-
Human serum (drug-free)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 200 µL of human serum, add 20 µL of the internal standard working solution (e.g., 100 ng/mL JWH-018-d9 in methanol) and 400 µL of 4% phosphoric acid. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 |
| Ion Source Gas 2 | 50 |
| Curtain Gas | 35 |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 50 ms |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 392.3 | 241.1 (Quantifier) | 25 |
| 392.3 | 145.1 (Qualifier) | 40 | |
| JWH-018-d9 (IS) | 351.2 | 224.2 | 30 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
The following table summarizes the expected quantitative performance of the method.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 85-115% |
| Precision at LLOQ | < 20% RSD |
| Matrix Effect | < 15% |
| Recovery | > 80% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Simplified signaling pathway of this compound.
References
- 1. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of AB-CHMINACA and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been identified in illicit drug markets. Its analysis is crucial for forensic toxicology, clinical chemistry, and drug metabolism studies. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the identification and quantification of synthetic cannabinoids. However, the analysis of AB-CHMINACA and its metabolites by GC-MS presents challenges, including thermal degradation of the parent molecule. These application notes provide detailed protocols for the sample preparation and GC-MS analysis of AB-CHMINACA and an overview of its major metabolites.
Metabolic Pathway of AB-CHMINACA
The metabolism of AB-CHMINACA is extensive, primarily occurring through oxidation and hydrolysis. The cytochrome P450 enzyme system, particularly CYP3A4, is responsible for the hydroxylation of the cyclohexyl ring, leading to various mono- and dihydroxylated metabolites.[1] Amidase enzymes are likely involved in the hydrolysis of the terminal amide group, resulting in a carboxylated metabolite.[1] These metabolic transformations are key to identifying biomarkers of AB-CHMINACA consumption in biological samples.[1]
Caption: Metabolic pathway of AB-CHMINACA.
Experimental Protocols
Sample Preparation from Urine
This protocol describes a general procedure for the extraction of AB-CHMINACA and its metabolites from urine samples, which often requires hydrolysis to cleave glucuronide conjugates.
Materials:
-
Urine sample
-
β-glucuronidase from Helix pomatia
-
Phosphate (B84403) buffer (0.1 M, pH 4)
-
Hexane
-
Ethyl acetate (B1210297)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 2 mL of urine in a centrifuge tube, add 200 µL of β-glucuronidase solution in 0.1 M phosphate buffer (pH 4).
-
Vortex the mixture gently.
-
Incubate the sample at 60°C for 2 hours to achieve enzymatic hydrolysis of glucuronide conjugates.
-
After incubation, allow the sample to cool to room temperature.
-
Perform a liquid-liquid extraction by adding 6 mL of a hexane/ethyl acetate (9:1, v/v) mixture.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 5-8) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is ready for derivatization or reconstitution in a suitable solvent for GC-MS analysis.
GC-MS Analysis Protocol
This protocol provides the instrumental parameters for the analysis of AB-CHMINACA. Crucially, due to the thermal lability of AB-CHMINACA, the use of an analyte protectant is recommended to prevent degradation and the formation of ester artifacts, especially when using methanol (B129727) as a solvent.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent), is suitable.
GC-MS Parameters:
| Parameter | Value |
| GC System | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 260°C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial temperature 70°C, hold for 2 min |
| Ramp 1: 30°C/min to 190°C | |
| Ramp 2: 5°C/min to 290°C, hold for 10 min | |
| Ramp 3: 40°C/min to 340°C (for column cleaning) | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 320°C |
| Scan Mode | Full Scan |
| Mass Range | 40-550 m/z |
Analyte Protection (Recommended): To mitigate thermal degradation, reconstitute the dried extract in methanol containing 0.5% sorbitol. This acts as an analyte protectant and improves the chromatographic peak shape.
Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to data analysis for the GC-MS analysis of AB-CHMINACA.
Caption: GC-MS workflow for AB-CHMINACA analysis.
Quantitative Data
The following table summarizes available quantitative data for AB-CHMINACA. It is important to note that while GC-MS is effective for the parent compound, most quantitative data for metabolites are generated using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to their lower concentrations and better stability with this technique.
Table 1: Quantitative Data for AB-CHMINACA
| Analyte | Matrix | Analytical Method | Concentration Range | Reference |
| AB-CHMINACA | Seized Herbal Material | GC-MS | 0.00065 - 0.03721 mg/g | |
| AB-CHMINACA | Hair | LC-MS/MS | 3.5 - 15,300 pg/mg | |
| AB-CHMINACA M2 | Hair | LC-MS/MS | 0.5 - 35.1 pg/mg | |
| 4-hydroxycyclohexylmethyl AB-CHMINACA (M1) | Urine | LC-MS/MS | 52.8 ± 3.44 ng/mL | |
| N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M3) | Urine | LC-MS/MS | 41.3 ± 5.04 ng/mL |
Data Presentation: Mass Spectral Information
The mass spectrum of AB-CHMINACA obtained by electron ionization (EI) shows characteristic fragment ions that can be used for its identification. While a molecular ion may not always be prominent, key fragments are consistently observed.
Table 2: Characteristic GC-MS Fragments for AB-CHMINACA (EI)
| m/z | Interpretation |
| 355 | [M-C3H6]+ |
| 214 | [Indazole-3-carboxamide moiety]+ |
| 145 | [Indazole moiety]+ |
| 83 | [Cyclohexylmethyl cation]+ |
Note: Fragmentation patterns can vary slightly between different instruments.
Conclusion
The GC-MS analysis of AB-CHMINACA requires careful consideration of sample preparation and analytical conditions to ensure accurate and reliable results. The protocols provided herein offer a comprehensive guide for researchers. The use of an analyte protectant is strongly recommended to prevent thermal degradation of AB-CHMINACA during GC-MS analysis. For the analysis of its metabolites, LC-MS/MS is often the preferred method due to its higher sensitivity and the ability to analyze these more polar and often less volatile compounds without derivatization.
References
Application Notes and Protocols for the Synthesis and Purification of Achminaca
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achminaca, with the IUPAC name N-(1-adamantyl)-1-(cyclohexylmethyl)indazole-3-carboxamide, is a synthetic cannabinoid belonging to the indazole-3-carboxamide class. These compounds are potent agonists of the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system. Due to its high affinity for these receptors, this compound has been the subject of significant interest in forensic and pharmacological research.
This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of this compound. The methodologies described are based on established principles of organic synthesis for indazole-3-carboxamide derivatives and are intended for research and analytical purposes.
Chemical Information
| Compound Name | This compound |
| IUPAC Name | N-(1-adamantyl)-1-(cyclohexylmethyl)indazole-3-carboxamide |
| Molecular Formula | C₂₅H₃₃N₃O |
| Molecular Weight | 391.55 g/mol |
| CAS Number | 1400742-33-7 |
| Chemical Structure | (See Figure 1) |
Figure 1. Chemical Structure of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process:
-
N-Alkylation of Indazole-3-Carboxylic Acid: This step involves the attachment of the cyclohexylmethyl group to the nitrogen at the 1-position of the indazole ring.
-
Amide Coupling: The resulting N-alkylated indazole-3-carboxylic acid is then coupled with 1-aminoadamantane to form the final amide product.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid
-
Reaction Setup: In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Alkylation: Add (bromomethyl)cyclohexane (B57075) (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding water. Acidify the aqueous solution with a 1M HCl solution to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid.
Step 2: Synthesis of N-(1-adamantyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (this compound)
-
Activation of Carboxylic Acid: In a new flask, dissolve the 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid (1 equivalent) from Step 1 in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or DMF.
-
Coupling Agent Addition: Add a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and an activator like 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents). Stir the mixture for 20-30 minutes at room temperature to form the activated ester.
-
Amine Addition: Add 1-aminoadamantane (1.1 equivalents) to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 8-12 hours. Monitor the formation of the product by TLC.
-
Work-up: After the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound product.
Caption: Workflow for the two-step synthesis of this compound.
Purification of this compound
The crude this compound product obtained from the synthesis typically contains unreacted starting materials and side products. Purification is essential to obtain a high-purity compound for analytical and research purposes. The primary methods for purification are column chromatography and recrystallization.
Experimental Protocol: Purification
1. Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
2. Recrystallization
-
Solvent System: A suitable solvent system for recrystallization can be a mixture of a good solvent (e.g., methanol, ethanol, or acetone) and a poor solvent (e.g., water or hexane).
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot, good solvent.
-
Slowly add the poor solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the purified crystals under vacuum.
-
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.
| Technique | Expected Results |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak in the chromatogram with a mass spectrum corresponding to the molecular weight of this compound (m/z 391.26) and its characteristic fragmentation pattern. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺ (m/z 392.27). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra consistent with the chemical structure of this compound, showing characteristic peaks for the adamantyl, cyclohexylmethyl, and indazole moieties. |
Mechanism of Action: Cannabinoid Receptor Signaling
This compound, as a potent synthetic cannabinoid, exerts its effects primarily through the activation of the CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
-
Receptor Binding: this compound binds to and activates the CB1 and/or CB2 receptors located on the cell membrane.
-
G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated alpha subunit of the G-protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The beta-gamma subunit of the activated G-protein can directly interact with and modulate the activity of ion channels, typically leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.
-
Cellular Response: The net effect of these signaling events is a reduction in neuronal excitability and neurotransmitter release, which underlies the psychoactive and other physiological effects of cannabinoids.
Caption: Simplified signaling pathway of this compound via the CB1 receptor.
Application Notes and Protocols for Achminaca Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the proper handling, storage, and use of the Achminaca analytical standard to ensure its integrity and the safety of laboratory personnel.
Product Information
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citation(s) |
| Formal Name | 1-(cyclohexylmethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | [1] |
| Synonym | Adamantyl-CHMINACA | [1] |
| Molecular Formula | C25H33N3O | [1] |
| Formula Weight | 391.6 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | Crystalline solid | [2] |
| Solubility (in organic solvents) | DMF: 20 mg/mLDMSO: 5 mg/mLEthanol: 20 mg/mL | [1] |
| UVmax | 212, 299 nm | [1] |
Safety and Handling Precautions
This compound is a potent synthetic cannabinoid and should be handled with extreme care. It is intended for research and forensic applications only and is not for human or veterinary use.
2.1 Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation.[3]
2.2 Engineering Controls
-
Chemical Fume Hood: All handling of the solid form of this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation risk.[2]
-
Ventilation: Ensure the laboratory is well-ventilated.[4]
2.3 Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[3]
Storage Guidelines
Proper storage is critical to maintain the stability and integrity of the this compound analytical standard.
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Recommended Container | Stability | Citation(s) |
| Solid (as received) | -20°C | Original sealed vial | ≥ 5 years | [1] |
| Stock Solutions (in organic solvent) | -20°C | Amber glass vials, tightly sealed | See Section 3.1 | [5] |
3.1 Solution Stability
While the solid form of this compound is stable for at least 5 years at -20°C, the stability of its solutions is less defined in publicly available literature.[1] Studies on other synthetic cannabinoids in solution have shown variability in stability depending on the solvent, storage temperature, and container type.[6][7][8] Therefore, the following best practices are recommended:
-
Short-Term Use (within 24 hours): Solutions may be kept at room temperature for short periods during experimental procedures. However, it is advisable to minimize this time. For other synthetic cannabinoids, some degradation has been observed at room temperature over several days.[7]
-
Refrigerated Storage (2-8°C): For intermediate storage (1-3 days), refrigeration is preferable to room temperature. Studies on similar compounds show better stability at refrigerated versus ambient temperatures.[7]
-
Long-Term Storage: For storage longer than a few days, it is strongly recommended to store solutions at -20°C in tightly sealed amber glass vials to prevent solvent evaporation and degradation from light.
Experimental Protocols
4.1 Preparation of Stock Solutions
This protocol describes the preparation of a 1 mg/mL stock solution. Adjust volumes as needed for different concentrations.
Materials:
-
This compound analytical standard
-
Anhydrous ethanol (B145695) or acetonitrile (B52724) (HPLC grade or higher)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibrate the vial containing the solid this compound standard to room temperature before opening to prevent condensation.
-
In a chemical fume hood, weigh the desired amount of the crystalline solid using a calibrated analytical balance.
-
Transfer the weighed solid to a volumetric flask.
-
Add a small amount of the chosen solvent (e.g., ethanol or acetonitrile) to dissolve the solid completely.
-
Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Transfer the stock solution to a labeled amber glass vial for storage at -20°C.
4.2 Preparation of Working Solutions
Procedure:
-
Allow the stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer the required volume of the stock solution to a new volumetric flask.
-
Dilute to the final volume with the same solvent used for the stock solution.
-
Mix thoroughly.
-
Prepare working solutions fresh daily if possible. If short-term storage is necessary, store at -20°C.
4.3 Protocol for Purity Assessment by HPLC
This general method can be used as a starting point for the purity assessment of the this compound analytical standard. Method validation and optimization are required for specific applications.
Table 3: HPLC Parameters for Purity Assessment
| Parameter | Recommended Condition | Citation(s) |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | [9][10] |
| Mobile Phase | A: WaterB: Acetonitrile | [9][10] |
| Gradient | Isocratic or gradient elution can be used. A starting point is 75% B. | [9][10] |
| Flow Rate | 1.0 - 1.5 mL/min | [9][10] |
| Column Temperature | 25°C | [9][10] |
| Detection | UV at 214 nm or 299 nm | [1][9][10] |
| Injection Volume | 10 µL | [9] |
| Sample Preparation | Dilute a stock solution of this compound to approximately 10 µg/mL in the mobile phase. | [9] |
System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
Visualizations
Caption: Workflow for handling the this compound analytical standard.
Caption: General signaling pathway for CB1 receptor agonists like this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of synthetic cannabinoids in biological specimens : analysis through liquid chromatography tandem mass spectrometry. [shareok.org]
- 9. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Achminaca as a Reference Standard in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achminaca (also known as A-CHMINACA) is a potent synthetic cannabinoid that has been identified in forensic casework. As with many novel psychoactive substances (NPS), the use of a well-characterized reference standard is crucial for the accurate identification and quantification of this compound in biological specimens. This document provides detailed application notes and protocols for the use of this compound as a reference standard in forensic toxicology, including analytical methods, quantitative data, and relevant biological pathways.
This compound is an analytical reference standard categorized as a synthetic cannabinoid.[1] It is intended for research and forensic applications.[1] The availability of a certified reference material is essential for developing and validating robust analytical methods to ensure the accuracy and reliability of forensic toxicological findings.
Quantitative Data
The following table summarizes the validation parameters for the quantitative analysis of this compound and other closely related synthetic cannabinoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a certified reference standard is fundamental to achieving this level of sensitivity and accuracy.
| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Reference |
| Synthetic Cannabinoids (general) | Whole Blood | 0.01–0.48 ng/mL | - | - | [2] |
| 4F-MDMB-BINACA and metabolites | Blood | 0.02– 0.05 ng/mL | 0.05–0.1 ng/mL | 0.05–10.0 ng/mL | [3] |
| AB-CHMINACA metabolites | Urine | - | ~5 ng/mL | - | [4] |
| 29 Synthetic Cannabinoids | Hair | 0.5 to 5 pg/mg | 1 to 10 pg/mg | - | [5] |
| Cannabinoids | Whole Blood | - | 0.5 to 2 μg/L | - | [6] |
Signaling Pathway of this compound
Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists of the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[5] Activation of the CB1 receptor initiates a cascade of intracellular signaling events that lead to the psychoactive effects associated with these substances.
Experimental Protocols
The following protocols are generalized methods for the analysis of synthetic cannabinoids in biological matrices and should be fully validated for this compound before implementation in casework.
Protocol 1: Analysis of this compound in Whole Blood by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
This protocol describes a simple and rapid protein precipitation method for the extraction of this compound from whole blood.[2]
-
To 0.2 mL of whole blood in a microcentrifuge tube, add an appropriate amount of a deuterated internal standard (e.g., this compound-d4).
-
Add 0.6 mL of ice-cold acetonitrile (B52724) to precipitate proteins.[2]
-
Vortex the sample for 5 minutes.[2]
-
Centrifuge at 13,000 rpm for 5 minutes.[2]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30°C.[2]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[2]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is typically employed.[2]
-
Injection Volume: 10 µL.[2]
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor and product ions for this compound and its internal standard must be determined and optimized.
Protocol 2: Analysis of this compound in Urine by LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
This protocol describes a solid-phase extraction method for the cleanup and concentration of this compound from urine samples.[7]
-
To 1 mL of urine, add an appropriate amount of a deuterated internal standard.
-
If enzymatic hydrolysis is required to cleave glucuronide conjugates, add β-glucuronidase and incubate at an appropriate temperature and time.[8]
-
Condition a mixed-mode or polymeric SPE cartridge with methanol (B129727) followed by deionized water.[7]
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 20% methanol in water) to remove interferences.[7]
-
Dry the cartridge under vacuum.[7]
-
Elute the analyte with an appropriate organic solvent (e.g., methanol or a mixture of chlorobutane and isopropanol).[7][8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[7]
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The LC-MS/MS parameters would be similar to those described in Protocol 1, with optimization for the specific matrix and analyte.
Forensic Toxicology Workflow
The use of a certified reference standard for this compound is an integral part of the forensic toxicology workflow, from method validation to the final reporting of results.
Conclusion
The accurate and reliable identification and quantification of this compound in forensic toxicology casework is essential for public health and safety. The use of a certified reference standard is a prerequisite for the validation of robust and sensitive analytical methods, such as LC-MS/MS. The protocols and information provided in this document serve as a comprehensive guide for forensic toxicologists and other scientific professionals in their efforts to monitor and control the spread of novel psychoactive substances.
References
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enfsi.eu [enfsi.eu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Validation of a liquid chromatography tandem mass spectrometry (LC-MS/MS) method to detect cannabinoids in whole blood and breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing Achminaca Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the cytotoxic potential of Achminaca, a synthetic cannabinoid. The protocols outlined below are based on established methodologies for assessing the cytotoxicity of novel chemical entities and similar synthetic cannabinoids. They are designed to enable the quantification of cell viability, determination of membrane integrity, and investigation into the mechanisms of cell death, such as apoptosis.
Introduction
This compound is a synthetic cannabinoid, and like other compounds in this class, its interaction with cellular pathways may lead to cytotoxic effects, particularly in cancer cell lines. Research on other synthetic cannabinoids, such as WIN 55,212-2 and JWH-018, has demonstrated dose-dependent reductions in cell viability and induction of apoptosis in various cancer cell types, including lung, testicular, and glioma cell lines.[1][2][3] These effects are often mediated through cannabinoid receptors and can involve signaling pathways such as the MAPK pathway and the generation of reactive oxygen species (ROS).[4][5][6] The following protocols provide a tiered approach to systematically characterize the cytotoxic profile of this compound.
General Experimental Workflow
A systematic evaluation of this compound's cytotoxicity should follow a logical progression from broad screening to more detailed mechanistic studies.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Selected cancer cell lines (e.g., A549 lung carcinoma, U87 MG glioblastoma, PC-3 prostate cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Treatment: After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker for 15-20 minutes to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.
Materials:
-
Cells treated with this compound as in the MTT assay protocol
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous LDH release) and a positive control (maximum LDH release induced by a lysis buffer provided in the kit).
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines (IC₅₀ Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| A549 (Lung) | 45.2 | 28.5 | 15.8 |
| U87 MG (Glioblastoma) | 38.9 | 22.1 | 12.4 |
| PC-3 (Prostate) | 52.7 | 35.4 | 20.1 |
| HT-29 (Colon) | 60.1 | 42.8 | 28.9 |
Data are presented as the mean IC₅₀ values from three independent experiments.
Table 2: Hypothetical Percentage of Apoptotic Cells after 48-hour Treatment with this compound
| Cell Line | Vehicle Control | This compound (IC₅₀) |
| A549 (Lung) | 5.2% | 48.7% |
| U87 MG (Glioblastoma) | 4.8% | 55.2% |
| PC-3 (Prostate) | 6.1% | 42.3% |
Percentage of apoptotic cells (early + late) determined by Annexin V/PI staining and flow cytometry.
Mandatory Visualization
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of other synthetic cannabinoids, this compound may induce apoptosis through cannabinoid receptor activation, leading to the modulation of downstream signaling pathways.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. The Synthetic Cannabinoid WIN 55,212-2 Elicits Death in Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 3. Synthetic Cannabinoids Induce Autophagy and Mitochondrial Apoptotic Pathways in Human Glioblastoma Cells Independently of Deficiency in TP53 or PTEN Tumor Suppressors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid-induced apoptosis in immune cells as a pathway to immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid WIN 55,212-2 Inhibits Human Glioma Cell Growth by Triggering ROS-Mediated Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Studies of Achminaca
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achminaca is a novel, potent, and selective small molecule inhibitor of the Achmin Kinase (AK), a receptor tyrosine kinase. Dysregulation of the AK signaling pathway has been identified as a key driver in the proliferation and survival of various solid tumors. These application notes provide a comprehensive guide for the preclinical in-vivo evaluation of this compound using established animal models. The following protocols and guidelines are intended to assist in the design and execution of studies to assess the efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety of this compound.
Application Notes: Selecting the Appropriate Animal Model
The choice of animal model is critical for the successful in-vivo evaluation of this compound. The primary models for oncology studies include cell-derived xenografts, patient-derived xenografts (PDX), and syngeneic models.
-
Cell-Derived Xenograft (CDX) Models: These models are generated by implanting human cancer cell lines into immunodeficient mice (e.g., nude, SCID, or NSG mice). CDX models are highly reproducible, cost-effective, and suitable for initial efficacy and PK/PD screening.
-
Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting tumor fragments from a human patient directly into immunodeficient mice. These models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher translational relevance for efficacy studies.
-
Syngeneic Models: These models utilize mouse tumor cell lines implanted into immunocompetent mice of the same genetic background. They are essential for studying the interplay between this compound and the host immune system, which is crucial if immunomodulatory effects are anticipated.
Diagram 1: Decision-Making Framework for Animal Model Selection
A decision tree for selecting the appropriate animal model.
Experimental Protocols
Protocol 1: Human Xenograft Model Establishment
-
Cell Culture: Culture human cancer cells expressing Achmin Kinase (e.g., A549, HCT116) in the recommended medium and conditions until they reach 70-80% confluency.
-
Cell Harvesting: Wash cells with sterile PBS, detach them using trypsin-EDTA, and then neutralize with a complete medium.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in a serum-free medium, and count the cells using a hemocytometer or automated cell counter. Ensure cell viability is >95% via Trypan Blue exclusion.
-
Implantation: Adjust the cell concentration to 1 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old immunodeficient mice.
-
Tumor Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: this compound Formulation and Administration
-
Formulation: Prepare the vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water). Prepare the this compound formulation by first creating a stock solution in a suitable solvent (e.g., DMSO) and then diluting it to the final concentration in the vehicle.
-
Dosage: Determine the appropriate dose levels based on prior in-vitro data and any available pilot in-vivo studies. A typical study might include a vehicle control, and two to three dose levels of this compound (e.g., 10, 30, and 100 mg/kg).
-
Administration: Administer the formulated this compound and vehicle to the respective groups via the intended clinical route (e.g., oral gavage, intraperitoneal injection). The administration volume should be consistent across all animals (e.g., 10 mL/kg).
-
Frequency: The dosing frequency should be based on the pharmacokinetic profile of this compound (e.g., once daily, twice daily).
Protocol 3: In-Vivo Efficacy and Safety Monitoring
-
Tumor Growth Measurement: Measure tumor dimensions with digital calipers two to three times per week.
-
Body Weight Monitoring: Record the body weight of each animal at the same frequency as tumor measurements to monitor for signs of toxicity.
-
Clinical Observations: Observe the animals daily for any clinical signs of distress or toxicity (e.g., changes in posture, activity, fur texture).
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration. At the endpoint, euthanize the animals and collect tumors and tissues for further analysis.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.
Table 1: Tumor Growth Inhibition of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 0 | 10 | 1850 ± 210 | - | - |
| This compound | 10 | 10 | 1100 ± 150 | 40.5 | <0.05 |
| This compound | 30 | 10 | 550 ± 95 | 70.3 | <0.001 |
| This compound | 100 | 10 | 150 ± 40 | 91.9 | <0.0001 |
Table 2: Body Weight Changes During this compound Treatment
| Treatment Group | Dose (mg/kg) | N | Mean Body Weight Change from Day 0 to Day 21 (%) ± SEM |
| Vehicle Control | 0 | 10 | +5.2 ± 1.5 |
| This compound | 10 | 10 | +4.8 ± 1.2 |
| This compound | 30 | 10 | +3.5 ± 1.8 |
| This compound | 100 | 10 | -2.1 ± 2.5 |
Visualizations
Diagram 2: Hypothetical this compound Signaling Pathway
The inhibitory action of this compound on the AK signaling cascade.
Diagram 3: Experimental Workflow for an In-Vivo Efficacy Study
A typical workflow for assessing this compound's in-vivo efficacy.
Protocol for Radioligand Binding Assays with Achminaca: A Detailed Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achminaca, also known as N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid that has been the subject of significant interest in pharmacological research. As with other synthetic cannabinoids, it primarily interacts with the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system. These G-protein coupled receptors (GPCRs) are implicated in a wide array of physiological processes, making them important targets for drug discovery. The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is primarily expressed in the immune system.
Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with their receptor targets. These assays are considered the gold standard for determining the affinity of a ligand for a receptor due to their robustness and sensitivity. This application note provides a detailed protocol for conducting competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
Data Presentation
The following table summarizes representative binding affinities for this compound at human cannabinoid receptors, which is crucial for understanding its potency and selectivity.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| This compound | hCB1 | Radioligand Binding | Ki | ~0.5 - 2.0 |
| This compound | hCB2 | Radioligand Binding | Ki | ~1.0 - 5.0 |
Note: The specific Ki values can vary depending on the experimental conditions and the radioligand used. The values presented here are a representative range based on available literature.
Experimental Protocols
This section details the methodologies for performing a competitive radioligand binding assay to determine the binding affinity of this compound.
Materials and Reagents
-
Membrane Preparations: Commercially available cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 or [³H]WIN 55,212-2 (high-affinity, non-selective cannabinoid receptor agonists). The choice of radioligand will influence the assay conditions.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid receptor ligand such as WIN 55,212-2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Scintillation Cocktail: A commercially available cocktail suitable for non-aqueous samples.
-
96-well Filter Plates: GF/B or GF/C glass fiber filters pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Deep-well 96-well plates for incubations.
-
Scintillation Counter.
-
DMSO for dissolving this compound.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Detailed Procedure
-
Preparation of Test Compound: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations for the competition assay (e.g., 0.1 nM to 10 µM).
-
Assay Plate Setup: In a 96-well deep-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of the non-specific binding control (e.g., 10 µM WIN 55,212-2).
-
Test Compound: 25 µL of each dilution of this compound.
-
-
Addition of Receptor Membranes: Dilute the thawed receptor membrane preparation in ice-cold assay buffer to a concentration that provides a sufficient signal-to-noise ratio. Add 100 µL of the diluted membrane preparation to each well. The optimal protein concentration (typically 5-20 µg per well) should be determined empirically.
-
Addition of Radioligand: Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value for the respective receptor. Add 25 µL of the radioligand solution to all wells.
-
Incubation: Gently mix the contents of the plate and incubate at a constant temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes). The optimal incubation time should be determined in preliminary kinetic experiments.
-
Filtration: Terminate the incubation by rapid filtration through the pre-treated 96-well filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Rapidly wash the filters three to four times with ice-cold wash buffer to remove any unbound radioligand.
-
Drying and Scintillation Counting: Dry the filter plate, typically at 50°C for 30-60 minutes. After drying, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathway
The binding of this compound to cannabinoid receptors initiates a cascade of intracellular signaling events, characteristic of GPCR activation.
Caption: Cannabinoid receptor signaling pathway.
Conclusion
This application note provides a comprehensive protocol for conducting radioligand binding assays to characterize the interaction of this compound with cannabinoid receptors. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the binding affinity of this and other novel compounds, which is a critical step in the drug discovery and development process. The provided diagrams for the experimental workflow and signaling pathway offer a clear visual representation of the key processes involved.
Application of AB-CHMINACA in Cannabinoid Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-CHMINACA is a potent synthetic cannabinoid that has garnered significant interest within the scientific community due to its high affinity and efficacy at the cannabinoid receptors, CB1 and CB2.[1][2][3] As an indazole-3-carboxamide derivative, its unique chemical structure offers a valuable tool for investigating the endocannabinoid system.[1] This document provides detailed application notes and protocols for the use of AB-CHMINACA in cannabinoid receptor research, including its pharmacological profile, and methodologies for key in vitro and in vivo experiments.
Pharmacological Profile of AB-CHMINACA
AB-CHMINACA acts as a full agonist at both CB1 and CB2 receptors, exhibiting high binding affinity and functional activity.[1][2][3] Notably, it demonstrates a slightly higher affinity for the CB2 receptor over the CB1 receptor.[1] In functional assays, AB-CHMINACA has been shown to be a highly efficacious agonist at the CB1 receptor, even more so than some well-known full agonists.[1][2]
Data Presentation
The following tables summarize the quantitative data for AB-CHMINACA and other relevant cannabinoid receptor ligands.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| AB-CHMINACA | 0.78 | 0.45 |
| AB-PINACA | 2.87 | 0.88 |
| FUBIMINA | 296 | 12.6 |
| CP55,940 | 0.59 | Not Reported in Snippet |
Data sourced from a comparative study of novel synthetic cannabinoids.[1]
Table 2: Cannabinoid Receptor Functional Activity ([³⁵S]GTPγS Binding)
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |
| AB-CHMINACA | CB1 | 2.5 | 175 |
| CB2 | 2.4 | 65 | |
| AB-PINACA | CB1 | 4.2 | 150 |
| CB2 | 3.5 | 55 | |
| CP55,940 | CB1 | 2.8 | Not Reported in Snippet |
Efficacy (Eₘₐₓ) is expressed relative to a standard full agonist.[1]
Signaling Pathways of Cannabinoid Receptors
Activation of CB1 and CB2 receptors by agonists like AB-CHMINACA initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, cannabinoid receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways. Another critical signaling pathway involves the recruitment of β-arrestin, which leads to receptor desensitization and internalization, as well as initiating G-protein-independent signaling.
Caption: Cannabinoid receptor signaling cascade upon agonist binding.
Experimental Protocols
In Vitro Assays
1. Cannabinoid Receptor Binding Assay
This protocol determines the binding affinity of AB-CHMINACA for CB1 and CB2 receptors through competitive displacement of a radiolabeled ligand.
Caption: Workflow for the cannabinoid receptor binding assay.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the cannabinoid receptor of interest in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
50 µL of [³H]CP55,940 (a standard radioligand) at a final concentration of ~1 nM.
-
50 µL of varying concentrations of AB-CHMINACA or a vehicle control. For non-specific binding, use a high concentration of a known cannabinoid agonist (e.g., 10 µM WIN55,212-2).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of AB-CHMINACA. Determine the IC₅₀ value (the concentration of AB-CHMINACA that inhibits 50% of specific radioligand binding). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism by AB-CHMINACA.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing CB1 or CB2 receptors as described in the binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
25 µL of membrane preparation.
-
25 µL of assay buffer containing GDP (e.g., 10 µM).
-
25 µL of varying concentrations of AB-CHMINACA or a vehicle control.
-
25 µL of [³⁵S]GTPγS at a final concentration of ~0.1 nM.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction and separate bound and free [³⁵S]GTPγS by vacuum filtration as described above.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of AB-CHMINACA. Determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) from the resulting dose-response curve.
3. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the cannabinoid receptor upon agonist stimulation, a key step in receptor desensitization and G-protein-independent signaling.
Protocol:
-
Cell Culture: Use a commercially available cell line co-expressing the cannabinoid receptor of interest and a β-arrestin fusion protein linked to a reporter system (e.g., enzyme complementation).
-
Assay Setup: Plate the cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of AB-CHMINACA to the wells.
-
Incubation: Incubate the plate at 37°C for 90-120 minutes.
-
Detection: Add the detection reagent for the reporter system (e.g., a chemiluminescent substrate).
-
Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the log concentration of AB-CHMINACA to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
In Vivo Assays: The Mouse Tetrad
The mouse tetrad is a series of four tests used to characterize the in vivo effects of cannabinoid agonists. These effects include suppression of locomotor activity, antinociception (pain relief), hypothermia (decreased body temperature), and catalepsy (a state of immobility).[1]
Caption: Experimental workflow for the mouse tetrad tests.
1. Locomotor Activity Test
Protocol:
-
Acclimation: Place individual mice in an open-field arena (a square box with infrared beams to track movement) and allow them to acclimate for 30-60 minutes.
-
Administration: Administer AB-CHMINACA or vehicle via the desired route (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, place the mice back into the open-field arena and record their locomotor activity (e.g., distance traveled, line crossings) for a set period (e.g., 30-60 minutes).
-
Analysis: Compare the locomotor activity of the AB-CHMINACA-treated group to the vehicle-treated group.
2. Antinociception (Tail Flick Test)
Protocol:
-
Baseline Measurement: Gently restrain the mouse and place its tail in the path of a radiant heat source. Record the latency (in seconds) for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.
-
Administration: Administer AB-CHMINACA or vehicle.
-
Post-treatment Measurement: At various time points after administration (e.g., 15, 30, 60 minutes), repeat the tail flick test and record the latency.
-
Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect.
3. Hypothermia Test
Protocol:
-
Baseline Measurement: Measure the baseline rectal temperature of each mouse using a digital thermometer with a lubricated probe.
-
Administration: Administer AB-CHMINACA or vehicle.
-
Post-treatment Measurement: Measure the rectal temperature at set intervals after administration (e.g., 30, 60, 90 minutes).
-
Analysis: Compare the change in body temperature in the AB-CHMINACA-treated group to the vehicle-treated group.
4. Catalepsy Test (Bar Test)
Protocol:
-
Apparatus: Use a horizontal bar raised a few centimeters from a surface.
-
Testing: Gently place the mouse's forepaws on the bar. Start a timer and measure the time it takes for the mouse to remove both forepaws from the bar. A cut-off time (e.g., 60 seconds) is typically used.
-
Administration and Repeated Testing: Administer AB-CHMINACA or vehicle and repeat the test at various time points post-administration.
-
Analysis: Compare the duration of immobility (catalepsy) between the drug-treated and vehicle control groups.
Conclusion
AB-CHMINACA is a powerful research tool for elucidating the pharmacology and physiological roles of the cannabinoid receptors. Its high affinity and efficacy make it suitable for a range of in vitro and in vivo studies. The protocols provided in this document offer a foundation for researchers to investigate the effects of AB-CHMINACA and other cannabinoid receptor ligands. As with any potent psychoactive compound, appropriate safety precautions and ethical considerations for animal research must be strictly followed.
References
Troubleshooting & Optimization
Technical Support Center: Achminaca In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during in vitro experiments with Achminaca, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a lipophilic compound with poor aqueous solubility. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1] Ethanol and N,N-Dimethylformamide (DMF) can also be used.[1] It is crucial to prepare a high-concentration stock solution in one of these organic solvents, which can then be further diluted in your aqueous experimental medium.
Q2: I observed precipitation when diluting my this compound stock solution in cell culture media. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue with highly lipophilic compounds like this compound. Here are several troubleshooting steps:
-
Reduce the final concentration of this compound: The final concentration in your assay may be exceeding its solubility limit in the aqueous medium.
-
Lower the final DMSO concentration: While DMSO aids in solubility, high concentrations can be toxic to cells and can also cause the compound to precipitate out of the solution when the DMSO concentration is drastically lowered upon dilution. Aim for a final DMSO concentration of less than 1%, with 0.1% being a common target for cell-based assays.[2]
-
Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller dilutions. This can help to gradually decrease the solvent concentration and may prevent the compound from crashing out of solution.
-
Consider the use of a carrier protein: Bovine Serum Albumin (BSA) is often included in assay buffers to help solubilize lipophilic compounds and prevent their non-specific binding to plasticware.[3]
-
Explore formulation strategies: For persistent solubility issues, consider advanced formulation techniques such as the use of lipid-based formulations or solid dispersions, which have been shown to improve the solubility of poorly soluble cannabinoids.[4][5][6]
Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A3: The final concentration of DMSO should be kept as low as possible to minimize its effects on the experimental system. For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is generally considered safe.[2] However, the tolerance to DMSO can be cell line-dependent. It is always recommended to run a vehicle control with the same final concentration of DMSO to assess its impact on your specific assay. Some binding assays have been reported to tolerate DMSO concentrations up to 2%.[7]
Q4: How should I store my this compound stock solution?
A4: this compound as a crystalline solid is stable for at least five years when stored at -20°C.[1] Once dissolved in a solvent like DMSO, it is recommended to store the stock solution at -20°C or -80°C to maintain its stability. For long-term storage, freezing is the recommended condition. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Precipitation of this compound in the assay medium, leading to variable effective concentrations.
-
Solution: Visually inspect your diluted solutions for any signs of precipitation. If observed, refer to the troubleshooting steps in FAQ Q2 . Consider preparing fresh dilutions for each experiment.
-
-
Possible Cause: Degradation of this compound in the stock solution or assay medium.
-
Solution: Ensure proper storage of stock solutions as described in FAQ Q4 . Prepare fresh dilutions from a frozen stock for each experiment. The stability of this compound in your specific cell culture media over the time course of your experiment should be considered.
-
Issue 2: High background signal or non-specific effects in the assay.
-
Possible Cause: High concentrations of DMSO in the final assay volume.
-
Solution: Reduce the final DMSO concentration to the lowest effective level, ideally below 0.5%. Always include a vehicle control with the same DMSO concentration to quantify its non-specific effects.
-
-
Possible Cause: Non-specific binding of the lipophilic this compound to plasticware or other surfaces.
-
Solution: Incorporate a carrier protein like BSA (e.g., 0.1% w/v) in your assay buffer to block non-specific binding sites and improve the availability of this compound.
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility |
| DMSO | 5 mg/mL |
| Ethanol | 20 mg/mL |
| DMF | 20 mg/mL |
Data sourced from Cayman Chemical.[1]
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Assay Type | Recommended Final DMSO Concentration | Reference |
| Cell-based assays | < 0.1% - 0.5% | [2] |
| Receptor binding assays | < 2% | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium without serum. For example, dilute the 10 mM stock 1:100 in serum-free medium to get a 100 µM solution. This helps to minimize the shock of a large dilution into a fully supplemented aqueous medium.
-
Final Dilution: Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to your final volume of complete cell culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration remains within the acceptable range for your cells.
-
Mixing: Gently mix the final solution by pipetting or inverting the tube. Avoid vigorous vortexing which can cause the compound to precipitate.
-
Application: Use the freshly prepared solution immediately for your experiment.
Mandatory Visualizations
Caption: Workflow for preparing and using this compound in in vitro experiments.
Caption: Simplified signaling cascade initiated by this compound binding to the CB1 receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle formulation of a poorly soluble cannabinoid receptor 1 antagonist improves absorption by rat and human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Achminaca
Welcome to the technical support center for Achminaca. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures.
Disclaimer: this compound is a fictional compound name used for illustrative purposes. The information provided below is based on general principles for stabilizing small molecule compounds in solution and should be adapted to your specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in aqueous solutions?
A1: Degradation of this compound in aqueous buffers is often due to two primary chemical pathways:
-
Hydrolysis: As this compound contains ester and amide functional groups, it is susceptible to cleavage by water. This process can be catalyzed by acidic or basic conditions, making the pH of your solution a critical factor.[1][2][3]
-
Oxidation: The presence of electron-rich moieties in this compound's structure makes it sensitive to oxidation.[2] Dissolved oxygen in buffers, exposure to light, and the presence of trace metal ions can promote oxidative degradation.[2][3]
Q2: My this compound solution is changing color. What does this indicate?
A2: A color change in your this compound solution is often a visual indicator of degradation. This can be caused by the formation of degradation products, which may be chromophoric (light-absorbing). This is commonly associated with oxidative or photolytic degradation pathways. It is crucial to analytically confirm the degradation using methods like HPLC to assess the purity of the solution.
Q3: What is the recommended solvent for preparing and storing this compound stock solutions?
A3: For long-term storage, it is recommended to prepare high-concentration stock solutions of this compound in anhydrous DMSO and store them at -20°C or -80°C in small, single-use aliquots. This minimizes the presence of water, thereby reducing the risk of hydrolysis, and the low temperature slows down all potential degradation reactions.[1] Avoid repeated freeze-thaw cycles.
Q4: How can I improve the stability of this compound in my aqueous experimental buffer?
A4: Several strategies can be employed to enhance stability in aqueous solutions:
-
pH Optimization: Conduct a pH-rate profile study to identify the pH at which this compound exhibits maximum stability. Buffering your experimental solution to this pH can significantly reduce hydrolysis.[1]
-
Use of Antioxidants: If oxidation is a suspected issue, the addition of antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to your buffer can protect this compound from oxidative degradation.[1]
-
Temperature Control: Whenever feasible, perform experiments at lower temperatures to decrease the rate of degradation.[1]
-
Light Protection: For light-sensitive compounds, always work in low-light conditions and store solutions in amber vials or containers wrapped in aluminum foil.[1]
-
Prepare Fresh Solutions: The most effective way to ensure the integrity of your compound is to prepare aqueous solutions fresh immediately before each experiment.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Rapid loss of activity in a cell-based assay. | 1. Degradation in culture medium.2. Adsorption to plasticware.3. Poor cell permeability. | 1. Assess the stability of this compound directly in the cell culture medium at 37°C.2. Use low-binding microplates or add a small amount of a non-ionic surfactant (e.g., Tween-20) if compatible with your assay.3. Evaluate cell permeability using standard assays (e.g., PAMPA). |
| Precipitate forms in the aqueous working solution. | 1. Poor aqueous solubility.2. Degradation to an insoluble product. | 1. Decrease the final concentration of this compound.2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects your experimental system (typically <0.5%).3. Analyze the precipitate by HPLC or LC-MS to determine if it is the parent compound or a degradant. |
| Multiple peaks appear in HPLC analysis after short-term storage. | 1. Compound degradation.2. Presence of impurities in the initial material. | 1. Perform a forced degradation study to identify potential degradants and establish their HPLC retention times.2. Obtain a certificate of analysis for the initial batch of this compound to confirm purity. |
| Inconsistent results between experiments. | 1. Degradation of stock or working solutions.2. Inconsistent solution preparation. | 1. Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.2. Ensure accurate and consistent pipetting and dilution steps. Use calibrated equipment. |
Visualizing Workflows and Degradation
Hypothetical Degradation Pathway for this compound
This diagram illustrates the two primary degradation pathways affecting this compound.
Troubleshooting Workflow for Stability Issues
Follow this workflow to diagnose and resolve stability problems with this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of this compound.[4][5] This helps in developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, and photolysis).
Methodology:
-
Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or another suitable organic solvent.
-
For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL in the respective stress solution.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.
-
Neutral Hydrolysis: Mix with purified water. Incubate at 60°C.
-
Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.
-
Photolytic Degradation: Expose the solution in a photostability chamber to a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points:
-
Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The duration may need to be adjusted based on the lability of this compound.
-
-
Sample Analysis:
-
Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Use a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient mobile phase of water and acetonitrile with 0.1% formic acid) with UV detection at the λmax of this compound.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound peak.
-
Protocol 2: Stability Assessment in an Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time at different temperatures.
Methodology:
-
Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare the desired aqueous buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).
-
Create a 10 µM working solution by diluting the DMSO stock solution into the aqueous buffer. Ensure the final DMSO concentration is low (e.g., ≤0.1%) to minimize its effect on the experiment.
-
-
Incubation:
-
Aliquot the 10 µM working solution into multiple sealed vials for each temperature and time point to avoid repeated sampling from the same vial.
-
Incubate the vials at various relevant temperatures (e.g., 4°C, 25°C, and 37°C).[1]
-
-
Time Points:
-
Collect one vial from each temperature at designated time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]
-
-
Sample Analysis:
-
Immediately analyze the samples by a validated HPLC or LC-MS method to determine the remaining concentration of this compound.
-
Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.
-
Quantitative Data Summary
The following tables provide example data to illustrate how to present stability findings for this compound.
Table 1: Stability of this compound in Different Solvents at 25°C over 48 Hours
| Solvent | Initial Purity (%) | Purity after 24h (%) | Purity after 48h (%) |
| DMSO | 99.8 | 99.7 | 99.7 |
| Ethanol | 99.7 | 98.5 | 97.1 |
| Acetonitrile | 99.8 | 99.5 | 99.2 |
| PBS (pH 7.4) | 99.6 | 85.3 | 72.4 |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 37°C after 8 Hours
| Buffer pH | % this compound Remaining |
| 3.0 | 91.5 |
| 5.0 | 96.8 |
| 7.4 | 78.2 |
| 9.0 | 55.1 |
Table 3: Impact of Additives on this compound Stability in PBS (pH 7.4) at 37°C after 8 Hours
| Condition | % this compound Remaining |
| Control (PBS only) | 78.2 |
| + 100 µM Ascorbic Acid | 92.3 |
| + 1 mM DTT | 94.5 |
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. ijisrt.com [ijisrt.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: Achminaca Detection in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Achminaca (also known as AB-CHMINACA) using mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Low or No Signal Intensity for this compound or its Metabolites
Q: I am not detecting this compound or its metabolites, or the signal is very weak. What are the possible causes and how can I troubleshoot this?
A: Low or no signal intensity is a common issue that can stem from various factors throughout the analytical workflow.[1] A systematic approach, from sample handling to data acquisition, is crucial for identifying the root cause.
Troubleshooting Steps:
-
Sample Integrity and Storage: Synthetic cannabinoids can be prone to degradation. Ensure that samples have been stored properly, typically at -20°C or lower, and that repeated freeze-thaw cycles have been avoided.[2][3][4] Long-term storage at -20°C is recommended for stability.[5][6]
-
Extraction Efficiency: this compound and its metabolites may not be efficiently extracted from the sample matrix.
-
Review your extraction method. Solid-phase extraction (SPE) is generally more effective than liquid-liquid extraction (LLE) for cleaning up complex biological matrices and improving recovery.[7][8]
-
Optimize SPE parameters. Ensure the SPE cartridge (e.g., Oasis HLB) is appropriate for the analytes and that the conditioning, loading, washing, and elution steps are optimized.[1]
-
-
Chromatographic Conditions: Poor chromatography can lead to peak broadening and reduced sensitivity.
-
Assess peak shape. Chromatographic peaks should be sharp and symmetrical for optimal signal-to-noise ratios.[1]
-
Optimize the gradient. Ensure the mobile phase gradient is effective at separating this compound and its metabolites from matrix components.
-
-
Mass Spectrometer Parameters: Suboptimal instrument settings will directly impact sensitivity.
-
Optimize source parameters. Systematically optimize parameters such as spray voltage, gas temperatures, and gas flow rates for your specific instrument.[1]
-
Optimize analyte-specific parameters. Fine-tune the collision energy and other MS/MS parameters for the specific precursor-to-product ion transitions of this compound and its metabolites.
-
-
Metabolite Targeting: In biological samples, particularly urine, the parent this compound compound may be present at very low concentrations or not at all.[9][10] Analysis should target the major metabolites. For AB-CHMINACA, key metabolites to target include hydroxylated and carboxylated forms.[11][12]
Logical Troubleshooting Workflow for Low Signal Intensity
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ojp.gov [ojp.gov]
- 4. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 7. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Achminaca Isomers
Welcome to the technical support center for the chromatographic separation of Achminaca isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common types of isomers of this compound I might encounter?
A1: this compound, with the chemical name N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, can have several types of isomers. These include:
-
Positional Isomers: These isomers have the same molecular formula but differ in the position of substituents on the adamantyl, cyclohexyl, or indazole rings. For example, the cyclohexylmethyl group could be attached at a different position on the indazole ring, or the carboxamide group could be at a different position on the adamantane (B196018) moiety.[1][2]
-
Enantiomers: Due to the presence of chiral centers, this compound can exist as a pair of non-superimposable mirror images. The separation of enantiomers is crucial as they can have different pharmacological and toxicological profiles.
-
Diastereomers: If multiple chiral centers are present, diastereomers (stereoisomers that are not mirror images) can also exist.
Q2: Why is the separation of this compound isomers challenging?
A2: The isomers of this compound often have very similar physicochemical properties, such as polarity, molecular weight, and shape. This leads to similar retention behavior in chromatographic systems, making their separation difficult. Co-elution of isomers is a common problem that can affect the accuracy of quantification and the purity of isolated compounds.[3]
Q3: Which chromatographic techniques are most effective for separating this compound isomers?
A3: Several techniques can be employed, with the choice depending on the type of isomers being separated:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are versatile techniques for separating a wide range of compounds. For chiral separations, HPLC or UHPLC with a chiral stationary phase (CSP) is the most common approach.[4][5]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the analysis of synthetic cannabinoids and can be effective for separating some positional isomers, although derivatization may sometimes be necessary.[2][6]
Q4: How can I improve the resolution between closely eluting isomers?
A4: To improve resolution, you can systematically optimize several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the solvent strength and selectivity of the mobile phase can significantly impact separation. For reversed-phase HPLC, this often involves modifying the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water.[7][8]
-
Column Chemistry: Selecting the right stationary phase is critical. For chiral separations, screening different types of chiral stationary phases (e.g., polysaccharide-based like Chiralpak) is recommended.[5]
-
Temperature: Column temperature affects solvent viscosity and the kinetics of mass transfer, which can influence retention times and selectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.
-
Mobile Phase Additives: Adding small amounts of acids (e.g., formic acid, acetic acid) or bases (e.g., diethylamine (B46881), triethylamine) can improve peak shape and selectivity, especially for ionizable compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic separation of this compound isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Co-elution of Isomers | Mobile phase is not optimized for selectivity. | Systematically vary the mobile phase composition. For reversed-phase, try different organic modifiers (acetonitrile vs. methanol) or change the gradient slope. For chiral separations, screen different mobile phases (e.g., hexane/isopropanol vs. hexane/ethanol). |
| Inappropriate column chemistry. | For positional isomers, try a column with a different selectivity (e.g., phenyl-hexyl instead of C18). For enantiomers, screen a variety of chiral stationary phases (CSPs) such as those based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak series).[5] | |
| Column temperature is not optimal. | Experiment with different column temperatures (e.g., in 5 °C increments) to see if it improves selectivity. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a mobile phase modifier to reduce unwanted interactions. For basic compounds, adding a small amount of a basic modifier like triethylamine (B128534) can improve peak shape. For acidic compounds, an acidic modifier like formic acid may help. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column degradation. | Replace the column with a new one of the same type. Use a guard column to extend the life of the analytical column. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Prepare the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Dilute the sample.[7] | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis, especially after a gradient run. |
| Mobile phase preparation is inconsistent. | Prepare fresh mobile phase for each analysis and ensure accurate measurements of all components. | |
| Leaks in the system. | Check all fittings and connections for leaks. | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature. |
Experimental Protocols
The following are example protocols for the analysis and separation of this compound and its isomers. These should be considered as starting points and may require optimization for your specific application and instrumentation.
Protocol 1: General HPLC-UV Method for this compound Analysis
This protocol is based on a published method for the analysis of this compound and can be used for initial screening and method development.[7][8]
-
Instrumentation: HPLC with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with a suitable initial percentage of B, and run a linear gradient to a high percentage of B over 20-30 minutes. A good starting point could be 50% B to 95% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 212 nm and 299 nm.[7]
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile at 1 mg/mL. Dilute with the initial mobile phase to the desired concentration.
Protocol 2: Chiral HPLC Method for Enantiomeric Separation (Based on Analogs)
This protocol is adapted from methods used for the chiral separation of similar synthetic cannabinoids and will likely require optimization for this compound.[5]
-
Instrumentation: HPLC with a UV/PDA detector.
-
Column: Chiral stationary phase, e.g., Chiralpak IA, IB, or IC (4.6 x 250 mm, 5 µm).
-
Mobile Phase (Isocratic):
-
Option 1 (Normal Phase): n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA).
-
Option 2 (Reversed Phase): Acetonitrile / Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 212 nm and 299 nm.
-
Injection Volume: 5 µL.
-
Method Development: If separation is not achieved, systematically vary the ratio of the mobile phase components. For normal phase, try different alcohols (e.g., ethanol).
Protocol 3: GC-MS Method for Positional Isomer Screening
This protocol is a general method for the analysis of synthetic cannabinoids and can be adapted for this compound positional isomer screening.[2][6]
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp to 315 °C at 10-20 °C/min.
-
Hold at 315 °C for 5-10 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230 °C.
-
-
Injection: 1 µL, split or splitless depending on concentration.
Quantitative Data Summary
The following tables provide example data for the separation of synthetic cannabinoid isomers. Note that this data is from related compounds and should be used as a reference for method development for this compound.
Table 1: Example HPLC Conditions for Separation of Synthetic Cannabinoid Isomers
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| AB-CHMINACA Enantiomers | Lux i-Cellulose-5 | ACN/Water (Isocratic) | 1.0 | PDA | [1] |
| AB-FUBINACA Positional Isomers | ODS Column | Acetonitrile/10mM Ammonium Acetate | 0.4 | ESI-MS/MS | [9] |
| 5F-AMB Enantiomers | Amylose tris(3-chloro-4-methylphenylcarbamate) | ACN/Water/Formic Acid | 0.4 | HR-MS | [10] |
Table 2: Example Resolution Data for Chiral Separation of Synthetic Cannabinoids
| Compound | Chiral Stationary Phase | Resolution (Rs) | Reference |
| AB-CHMINACA | Lux i-Cellulose-5 | > 1.5 (estimated) | [1] |
| 5F-AB-PINACA | Amylose tris(3-chloro-4-methylphenylcarbamate) | 2.2 | [10] |
| 5F-AMB | Amylose tris(3-chloro-4-methylphenylcarbamate) | 2.3 | [10] |
Visualizations
Caption: A logical workflow for developing a chromatographic method for the separation of this compound isomers.
Caption: A decision tree for troubleshooting common issues in the chromatographic separation of this compound isomers.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Isomeric discrimination of synthetic cannabinoids by GC-EI-MS: 1-adamantyl and 2-adamantyl isomers of N-adamantyl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of four amide synthetic cannabinoid isomers by ultra-high performance liquid chromatography-high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (this compound) | Semantic Scholar [semanticscholar.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Enantioseparation of the carboxamide-type synthetic cannabinoids N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide and methyl [1-(5-fluoropentyl)-1H-indazole-3-carbonyl]-valinate in illicit herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Achminaca in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Achminaca (MAB-CHMINACA) and its metabolites in urine samples. The information is presented in a question-and-answer format to directly address common issues, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: I am not detecting the parent this compound (MAB-CHMINACA) compound in my urine samples. Is my method failing?
A1: Not necessarily. It is common for the parent this compound compound to be extensively metabolized in the body, and often it is not detectable in urine specimens.[1] Analysis should instead focus on its major metabolites. The two predominant metabolites identified in human urine are a 4-monohydroxycyclohexylmethyl metabolite (M1) and a dihydroxyl (4-hydroxycyclohexylmethyl and tert-butylhydroxyl) metabolite (M11).[1]
Q2: What are the expected concentrations of this compound metabolites in urine?
A2: The concentrations of this compound metabolites can vary significantly among individuals. In one reported case, the concentration of the 4-monohydroxycyclohexylmethyl metabolite (M1) was 2.17 ± 0.15 ng/mL, and the dihydroxyl metabolite (M11) was found at 10.2 ± 0.3 ng/mL.[1]
Q3: I am observing significant signal suppression in my LC-MS/MS analysis. What could be the cause?
A3: Signal suppression is a common manifestation of matrix effects in urine analysis.[2] Urine is a complex matrix containing various endogenous substances like salts, urea, and creatinine (B1669602) that can co-elute with your analytes of interest and interfere with the ionization process in the mass spectrometer. This interference can lead to a decrease in the analyte signal, a phenomenon known as ion suppression.
Q4: How can I minimize matrix effects in my experiments?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilize a robust extraction method to remove interfering matrix components. Methods like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) are commonly used.[3]
-
Chromatographic Separation: Optimize your liquid chromatography method to achieve good separation between your analytes and co-eluting matrix components.
-
Use of an Internal Standard: Incorporating a stable isotope-labeled internal standard that closely mimics the behavior of the analyte can help to compensate for matrix effects.
-
Dilution: Diluting the urine sample can reduce the concentration of interfering substances, but this may also lower the analyte concentration below the limit of detection.
Q5: What are typical recovery rates and matrix effect percentages I should expect for synthetic cannabinoid metabolites in urine?
A5: Recovery rates and matrix effects can vary depending on the specific analyte, the extraction method used, and the complexity of the urine sample. The following tables provide some reported values for synthetic cannabinoid metabolites, which can serve as a general reference.
Data Presentation
Table 1: Recovery Rates for Synthetic Cannabinoid Metabolites in Urine Using Different Extraction Methods
| Extraction Method | Analyte | Average Recovery Rate (%) | Reference |
| QuEChERS | AB-CHMINACA Metabolite (M1) | 81.2 | N/A |
| QuEChERS | AB-CHMINACA Metabolite (M3) | 104 | N/A |
| Solid-Phase Extraction (SPE) | Various Synthetic Cannabinoids | 69.90 - 118.39 | [4] |
| Solid-Phase Extraction (SPE) | 61 Synthetic Cannabinoid Metabolites | 43 - 97 | [2] |
Table 2: Matrix Effects Observed for Synthetic Cannabinoid Metabolites in Urine
| Extraction Method | Analyte | Matrix Effect (%) | Interpretation | Reference |
| QuEChERS | AB-CHMINACA Metabolite (M1) | 44.8 | Ion Suppression | N/A |
| QuEChERS | AB-CHMINACA Metabolite (M3) | 61.0 | Ion Suppression | N/A |
| Solid-Phase Extraction (SPE) | Various Synthetic Cannabinoids | 76.7 - 106.1 | Ion Suppression/Enhancement | N/A |
| Solid-Phase Extraction (SPE) | 61 Synthetic Cannabinoid Metabolites | 81 - 185 | Ion Suppression/Enhancement | [2] |
Note: A matrix effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Below are detailed methodologies for common extraction techniques used in the analysis of synthetic cannabinoid metabolites in urine.
Protocol 1: Modified QuEChERS Extraction for this compound Metabolites
This protocol is adapted from a method used for the extraction of AB-CHMINACA metabolites from urine.[5]
1. Sample Preparation:
- To a 15 mL polypropylene (B1209903) centrifuge tube, add 1 mL of urine.
- Add an appropriate internal standard.
2. Extraction:
- Add 2 mL of acetonitrile (B52724) to the tube.
- Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
- Vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18).
- Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
4. Final Preparation:
- Transfer the cleaned supernatant to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 2: General Solid-Phase Extraction (SPE) for Synthetic Cannabinoid Metabolites
This is a general protocol that can be adapted for the extraction of this compound metabolites.
1. Sample Pre-treatment:
- To 1 mL of urine, add 2 mL of 100 mM acetate (B1210297) buffer (pH 5.0) and 50 µL of β-glucuronidase.[6]
- Vortex for 30 seconds and incubate at 65°C for 1-2 hours.[6]
- Allow the sample to cool to room temperature.
2. SPE Cartridge Conditioning:
- Condition a polymeric SPE cartridge (e.g., C18 or HLB) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
3. Sample Loading:
- Load the pre-treated urine sample onto the conditioned SPE cartridge.
4. Washing:
- Wash the cartridge with 3 mL of deionized water.
- Wash the cartridge with 3 mL of a methanol/water mixture (e.g., 20:80 v/v) to remove polar interferences.
5. Elution:
- Elute the analytes with 3 mL of an appropriate organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).
6. Final Preparation:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in mobile phase for LC-MS/MS analysis.[6]
Protocol 3: General Liquid-Liquid Extraction (LLE) for Synthetic Cannabinoids
This is a general LLE protocol that can be optimized for this compound metabolites.
1. Sample Preparation:
- To 2 mL of urine in a glass tube, add an appropriate internal standard.
- Adjust the pH of the urine sample to be slightly basic (pH 8-9) using a suitable buffer or base (e.g., aqueous ammonia).[7]
2. Extraction:
- Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, hexane-ethyl acetate mixture).[7]
- Vortex or shake vigorously for 5-10 minutes.
- Centrifuge to separate the aqueous and organic layers.
3. Collection and Evaporation:
- Carefully transfer the organic layer to a clean tube.
- Repeat the extraction step with a fresh aliquot of organic solvent for improved recovery.
- Combine the organic extracts.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
4. Reconstitution:
- Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound in urine.
Caption: Mechanism of matrix effects in LC-MS/MS analysis.
References
- 1. Recovery calculation [b3p.it.helsinki.fi]
- 2. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unitedchem.com [unitedchem.com]
- 7. echemi.com [echemi.com]
Enhancing the sensitivity of Achminaca detection methods
Welcome to the technical support center for the detection of Achminaca (Adamantyl-CHMINACA), a potent synthetic cannabinoid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to enhancing the sensitivity of this compound detection methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is sensitive detection important?
A1: this compound, also known as Adamantyl-CHMINACA, is a synthetic cannabinoid receptor agonist.[1] Due to its high potency, it is often present in biological samples at very low concentrations, making highly sensitive detection methods crucial for accurate toxicological analysis and forensic investigations.
Q2: Which biological matrices are most suitable for detecting this compound?
A2: The choice of matrix depends on the desired detection window. Blood or oral fluid is suitable for detecting recent use, as the parent compound can be found in these matrices.[2] For a longer detection window, urine is preferred; however, this compound is extensively metabolized, so detection methods should target its metabolites rather than the parent compound.[3][4] Hair can be used for retrospective analysis of chronic exposure.[2]
Q3: What are the primary methods for detecting this compound?
A3: The most common and reliable methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] Immunoassays are available for screening but often lack the sensitivity and specificity for newer synthetic cannabinoids like this compound.[7] A newer technique, Fluorescence Spectral Fingerprinting (FSF), shows promise for rapid, point-of-care screening.[8][9][10]
Q4: Why is it critical to detect this compound metabolites?
A4: Like many synthetic cannabinoids, this compound is rapidly and extensively metabolized in the body. The parent compound may be undetectable in urine shortly after use.[3] Therefore, identifying and quantifying specific metabolites is essential for confirming exposure. Major metabolic pathways include hydroxylation of the cyclohexyl and adamantyl groups.[4][11]
Q5: Can I use a standard cannabinoid immunoassay to detect this compound?
A5: It is not recommended. Standard cannabinoid immunoassays targeting THC and its metabolites generally do not have significant cross-reactivity with synthetic cannabinoids like this compound.[12] Specific immunoassays for synthetic cannabinoids exist, but they may not reliably detect this compound and its metabolites due to the rapid evolution of chemical structures in this class of compounds.[7][13] Confirmation with a mass spectrometric method is always necessary.
Troubleshooting Guides
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound or its Metabolites | Inefficient sample extraction: The analyte is not being effectively recovered from the sample matrix. | Optimize the Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the chosen extraction method. For urine samples, an enzymatic hydrolysis step with β-glucuronidase may be necessary to cleave glucuronide conjugates.[14] |
| Poor ionization: The analyte is not being efficiently ionized in the mass spectrometer source. | Optimize ion source parameters such as spray voltage, gas temperatures, and nebulizer pressure. Ensure the mobile phase composition is compatible with efficient electrospray ionization (ESI). | |
| Incorrect metabolite targeted: The analytical method is targeting a minor or non-existent metabolite. | Review the literature on this compound metabolism to ensure you are targeting the most abundant and stable metabolites, such as hydroxylated forms.[4][11] | |
| High Background Noise or Matrix Effects | Insufficient sample cleanup: Endogenous components from the biological matrix are co-eluting with the analyte and interfering with detection. | Improve the sample cleanup process. Use a more selective SPE sorbent or a multi-step LLE. Consider using a matrix-matched calibration curve to compensate for ion suppression or enhancement. |
| Contaminated LC system or reagents: Impurities in the mobile phase, tubing, or column can contribute to high background. | Use high-purity, LC-MS grade solvents and reagents. Regularly flush the LC system and use a guard column to protect the analytical column. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation: The analytical column has lost its efficiency due to contamination or aging. | Replace the analytical column. Use a guard column to extend the life of the main column. |
| Inappropriate mobile phase: The pH or composition of the mobile phase is not optimal for the analyte. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the gradient elution profile for better peak shape. |
Immunoassays
| Problem | Potential Cause | Recommended Solution |
| False Negative Result | Low cross-reactivity: The antibody used in the assay does not effectively recognize this compound or its metabolites. | This is a common issue with immunoassays for synthetic cannabinoids due to their structural diversity.[7] It is highly recommended to confirm all negative results from high-suspicion samples with a more specific method like LC-MS/MS. |
| Analyte concentration below the limit of detection: The amount of this compound or its metabolites in the sample is too low for the assay to detect. | Consider using a more sensitive detection method. Some immunoassays have higher cut-off concentrations than are relevant for potent synthetic cannabinoids. | |
| False Positive Result | Cross-reactivity with other substances: The antibody may bind to other structurally related or unrelated compounds in the sample. | All presumptive positive results from immunoassays must be confirmed by a more selective method like LC-MS/MS to rule out false positives.[15] |
| High Background Signal | Non-specific binding: Proteins or other molecules in the sample are binding non-specifically to the assay plate or antibodies. | Ensure proper blocking steps are included in the assay protocol. Use the recommended wash buffers and ensure thorough washing between steps. |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound and related synthetic cannabinoids using LC-MS/MS. Please note that these values can vary depending on the specific instrumentation, method, and matrix.
Table 1: Limits of Detection for Synthetic Cannabinoids in Urine by LC-MS/MS
| Compound | Method | LOD (ng/mL) | Reference |
| AB-CHMINACA Metabolites | UHPLC-QTOF-MS | 1 - 10 | [2] |
| AB-FUBINACA | GC-MS | 0.15 - 17.89 | [16] |
| Various Synthetic Cannabinoids | LC-MS/MS | 0.01 - 0.5 | [16] |
| JWH-122, 5F-AMB, AMB-FUBINACA | UHPLC-MS/MS | 0.00125 - 0.002 | [17] |
Table 2: Limits of Quantification for Synthetic Cannabinoids in Urine by LC-MS/MS
| Compound | Method | LOQ (ng/mL) | Reference |
| AB-CHMINACA Metabolites | UHPLC-QTOF-MS | 0.25 - 10 | [2] |
| 11 Synthetic Cannabinoids | LC-MS/MS | 0.01 - 0.1 | [6] |
| JWH-122, 5F-AMB, AMB-FUBINACA | UHPLC-MS/MS | 0.003 - 0.005 | [17] |
Experimental Protocols
Detection of this compound Metabolites in Urine by LC-MS/MS
This protocol provides a general workflow for the sensitive detection of this compound metabolites.
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase solution and incubate at 60°C for 1-3 hours.[14] This step is crucial for cleaving glucuronide conjugates.
-
Sample Pre-treatment: Allow the sample to cool and add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0). Centrifuge to pellet any precipitates.[14]
-
SPE Cartridge Conditioning: Condition a mixed-mode or polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes with 1-2 mL of an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
b. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for each targeted metabolite for confident identification and quantification.
-
Screening of this compound by Fluorescence Spectral Fingerprinting (FSF)
This protocol outlines the basic steps for using FSF as a rapid screening technique.
a. Sample Preparation
-
For herbal material, a simple solvent extraction (e.g., with methanol or ethanol) is performed.
-
For biological fluids like saliva, minimal sample preparation such as filtration may be sufficient.[8]
b. Instrumental Analysis
-
Instrumentation: A fluorescence spectrometer is used to generate an excitation-emission matrix (EEM).[8]
-
Data Acquisition: The sample is excited across a range of wavelengths, and the corresponding emission spectra are recorded. This creates a 3D plot known as a fluorescence spectral fingerprint (FSF).
-
Data Analysis: The resulting FSF is compared to a library of FSFs from known synthetic cannabinoids. Numerical modeling can be used to deconvolve complex mixtures and identify the presence of specific compounds.[9]
Visualizations
Caption: Simplified metabolic pathway of this compound.
Caption: General workflow for this compound metabolite analysis by LC-MS/MS.
References
- 1. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry [mdpi.com]
- 7. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic Cannabinoid Receptor Agonists Detection Using Fluorescence Spectral Fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. scispace.com [scispace.com]
- 12. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. Determination of designer drug cross-reactivity on five commercial immunoassay screening kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Adamantyl-CHMINACA
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Adamantyl-CHMINACA.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Adamantyl-CHMINACA?
The synthesis of Adamantyl-CHMINACA, an indazole-based synthetic cannabinoid, typically involves the coupling of an N-alkylated indazole-3-carboxylic acid with an adamantyl-containing amine. A common strategy is the adaptation of the synthesis of similar compounds like AB-CHMINACA, where reaction conditions such as temperature and reaction time are optimized for better yield and purity.[1][2]
Q2: What are the critical reaction parameters to control during the synthesis?
Key parameters to control include:
-
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. For instance, in related syntheses, refluxing for an extended period (e.g., 18 hours) has been found to be more effective than stirring at room temperature for a longer duration (e.g., 48 hours).[1][2]
-
Base: The choice and stoichiometry of the base are crucial for the deprotonation steps. Using an appropriate amount of a strong base like potassium tert-butoxide is common.[1][2]
-
Solvent: Anhydrous solvents are critical to prevent hydrolysis of reagents and intermediates.
-
Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and moisture contamination.
Q3: What are the common impurities found in synthesized Adamantyl-CHMINACA?
Common impurities can include:
-
Starting materials: Unreacted precursors such as the indazole carboxylic acid or the adamantyl amine.
-
Regioisomers: The formation of the 2-alkyl-2H-indazole regioisomer is a known impurity in the synthesis of indazole-based synthetic cannabinoids.[3] The choice of base and reaction conditions can influence the ratio of the desired 1-alkyl-1H-indazole product to its regioisomer.[3]
-
Hydrolysis products: Hydrolysis of the amide bond can lead to the formation of the corresponding carboxylic acid and amine.
-
Reagents from synthesis: Residual coupling agents or their byproducts, such as 1,3-dicyclohexylurea (B42979) if DCC is used as a coupling agent.[4]
Troubleshooting Guides
Problem 1: Low Yield of Adamantyl-CHMINACA
Q: My synthesis of Adamantyl-CHMINACA resulted in a low yield. What are the potential causes and how can I improve it?
A: Low yields are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature as indicated by optimization studies of similar compounds.[1][2] |
| Suboptimal Base | Ensure the base is fresh and handled under anhydrous conditions. The stoichiometry of the base is critical; using an additional equivalent has been shown to improve yields in related syntheses.[1][2] |
| Poor Quality Reagents | Use high-purity, anhydrous starting materials and solvents. Impurities in the precursors can lead to side reactions and lower the yield of the desired product. |
| Inefficient Purification | Optimize the purification method. Flash column chromatography is a common method for purification.[5] Ensure the chosen solvent system provides good separation of the product from impurities. |
| Product Degradation | Some synthetic cannabinoids can be sensitive to prolonged heating or exposure to acidic/basic conditions during workup and purification. Minimize exposure to harsh conditions. |
Problem 2: Presence of Significant Impurities in the Final Product
Q: My final product is contaminated with significant impurities, particularly a suspected regioisomer. How can I minimize these and purify my compound?
A: The presence of impurities, especially regioisomers, is a known challenge in the synthesis of indazole-based cannabinoids.[3]
| Potential Cause | Troubleshooting Suggestion |
| Formation of Regioisomers | The alkylation of the indazole nitrogen can occur at both N1 and N2 positions. The use of certain bases, like potassium carbonate, has been shown to reduce regioselectivity, leading to the formation of the undesired 2-alkyl-2H-indazole regioisomer.[3] Using a stronger, non-nucleophilic base might improve regioselectivity. |
| Incomplete Reaction/Unreacted Starting Materials | As mentioned in the low yield section, ensure the reaction goes to completion. Unreacted starting materials can be difficult to separate from the product. |
| Side Reactions | Side reactions can be minimized by carefully controlling the reaction temperature and using high-purity reagents. |
| Ineffective Purification | The polarity of regioisomers can be very similar, making their separation by column chromatography challenging.[3] A careful optimization of the chromatographic conditions (e.g., gradient elution, different stationary phase) may be required. Recrystallization, if applicable, can also be an effective purification technique. |
Experimental Protocols
Key Experiment: CB1 Receptor Activation Assay (Generic Protocol)
This protocol describes a general method for assessing the functional activity of a synthetic cannabinoid like Adamantyl-CHMINACA at the CB1 receptor using a cell-based assay that measures receptor internalization.[6]
Materials:
-
U2OS cells stably expressing human CB1 receptor fused to EGFP (Enhanced Green Fluorescent Protein)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound (Adamantyl-CHMINACA) stock solution in DMSO
-
Reference agonist (e.g., WIN55,212-2)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Phosphate Buffered Saline (PBS)
-
Hoechst Staining Solution (for nuclear counterstaining)
-
96-well imaging plates
-
High-content imaging system
Methodology:
-
Cell Plating: Seed the CB1-EGFP U2OS cells into 96-well imaging plates and allow them to adhere and grow for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in Assay Buffer. Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid cytotoxicity.
-
Cell Treatment:
-
Gently remove the cell culture medium.
-
Wash the cells once with Assay Buffer.
-
Add the prepared compound dilutions to the respective wells. Include wells with vehicle control (Assay Buffer with DMSO) and a positive control (reference agonist).
-
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at 37°C in a humidified incubator with 5% CO2 to allow for receptor internalization.
-
Cell Fixation and Staining:
-
Gently remove the compound-containing buffer.
-
Add Fixing Solution and incubate for 20 minutes at room temperature.
-
Wash the cells multiple times with PBS.
-
Add Hoechst Staining Solution and incubate for 10-15 minutes.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system, capturing both the EGFP and Hoechst channels.
-
Analyze the images to quantify the internalization of the CB1-EGFP protein from the cell membrane to intracellular vesicles. The degree of internalization is a measure of receptor activation.
-
Generate dose-response curves and calculate EC50 values to determine the potency of the test compound.
-
Data Presentation
Table 1: Comparative Cannabinoid Receptor Affinity and Potency
This table provides a summary of receptor binding affinity (Ki) and functional potency (EC50) for Adamantyl-CHMINACA and related synthetic cannabinoids. Lower values indicate higher affinity and potency, respectively.
| Compound | Class | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB1 EC₅₀ (nM) | Efficacy (vs. Full Agonist) | Reference |
| Adamantyl-CHMINACA | Indazole Carboxamide | Data not available | Data not available | Data not available | Expected to be a full agonist | |
| AB-CHMINACA | Indazole Carboxamide | 0.78 | 0.45 | Variable | Full Agonist | [7] |
| JWH-018 | Naphthoylindole | 9.00 | 2.94 | 102 | Full Agonist | |
| CP 55,940 | Classical Cannabinoid | 0.58 | 0.68 | 4.3 | Full Agonist (Reference) |
Mandatory Visualizations
Signaling Pathway
Caption: G protein-coupled cannabinoid receptor 1 (CB1) signaling pathway.
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of Adamantyl-CHMINACA.
References
- 1. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]
- 2. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Achminaca Animal Dosing Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal dosing protocols for Achminaca studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High mortality rates in animals at intended therapeutic doses. | The selected dose may be approaching the toxic or lethal range. Synthetic cannabinoids can have a narrow therapeutic window. | Review existing toxicity data. The LD50 for AB-CHMINACA in mice via intraperitoneal injection has been calculated at 282.84 mg/kg.[1] Consider starting with a lower dose range. For subacute toxicity studies in mice, doses of 0.3 mg/kg, 3 mg/kg, and 10 mg/kg have been utilized.[2] |
| Inconsistent or unexpected behavioral effects in animals. | The vehicle used for drug administration may have its own effects, or the drug may not be fully solubilized. | AB-CHMINACA dissolves best in organic solvents like ethanol (B145695) and DMSO.[3] A common vehicle for intraperitoneal injection is an ethanol-saline mixture (e.g., 1:9 ratio).[3] Ensure the compound is fully dissolved before administration. Run a vehicle-only control group to differentiate between compound and vehicle effects. |
| Signs of severe morbidity at lower than expected doses. | Animal strain, age, or sex can influence sensitivity to the compound. | Ensure consistent use of a specific animal model (e.g., adult male Swiss albino mice or Wistar rats).[1][4] Acclimatize animals to laboratory conditions for at least one week before the experiment.[1] If using a new strain, consider a pilot dose-escalation study to determine the maximum tolerated dose. |
| Difficulty detecting this compound or its metabolites in blood or urine samples. | The timing of sample collection may not align with the pharmacokinetic profile of the compound. The analytical method may lack sufficient sensitivity. | For a similar compound, APP-CHMINACA, the parent compound and its primary metabolites were most abundant in blood shortly after administration, while metabolites were detectable in urine for up to 24 hours.[5] A GC-MS-MS detection method has been successfully used to detect AB-CHMINACA in whole blood samples one hour after the last repeated IP injection.[1] |
| Evidence of organ toxicity (e.g., elevated liver enzymes, kidney damage). | This compound administration, particularly chronically, can lead to histotoxic effects in the liver and kidneys, even at low doses.[1][2] | Monitor for clinical signs of toxicity such as changes in weight, food and water intake, and activity levels.[1] Conduct histopathological examinations of key organs (liver, kidneys, heart, lungs) at the end of the study.[2][3] Measure relevant serum biomarkers like ALT, AST, and creatinine.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic cannabinoid. Like other synthetic cannabinoids, it acts as an agonist at cannabinoid receptors, primarily the CB1 receptor located in the brain, which is responsible for its psychoactive effects.[6]
Q2: What are common animal models used for this compound studies?
A2: Adult male Swiss albino mice and adult male Wistar rats are commonly used in toxicity and pharmacological studies of this compound and other synthetic cannabinoids.[1][4]
Q3: What is a recommended starting dose for a new efficacy study?
A3: Based on subacute toxicity studies in mice, a starting dose as low as 0.3 mg/kg via intraperitoneal injection has been used and has shown minimal clinical effects, though histopathological changes were still noted with chronic administration.[1][2] For acute studies, doses have ranged from 3 mg/kg up to 30 mg/kg in rats, with higher doses leading to significant central nervous system depression and other adverse effects.[3] It is crucial to perform a dose-response study to identify the optimal dose for your specific experimental endpoint.
Q4: How should this compound be prepared for administration?
A4: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[7] For intraperitoneal injections in rodents, a common practice is to dissolve the compound in a small amount of ethanol or DMSO and then dilute it with saline to the final concentration.[3] A vehicle of ethanol and saline (e.g., in a 1:9 ratio) has been shown to be suitable.[3]
Q5: What are the expected clinical signs of this compound administration in rodents?
A5: At lower doses, you may observe calmness or mild CNS depression.[3] As the dose increases, effects can include hyperactivity followed by depression, catalepsy, splayed legs, and respiratory distress.[3] Severe morbidity can manifest as respiratory depression and unresponsiveness.[3]
Data Presentation
Summary of Acute Toxicity of AB-CHMINACA in Adult Male Albino Rats[3]
| Dose (mg/kg, i.p.) | Observed Clinical Signs | Histopathological Findings (Lung, Heart, Liver) |
| 3 | Calmness, CNS depression | Generalized congestion |
| 10 | Hyperactivity followed by depression | Congestion, hemorrhage, inflammatory cell infiltration |
| 30 | Severe morbidity, respiratory distress, catalepsy | Severe congestion, hemorrhage, degeneration |
Summary of Subacute Toxicity of AB-CHMINACA in Adult Male Albino Mice (4 weeks, daily i.p. injection)[2]
| Dose (mg/kg) | Serum AST | Serum ALT | Serum Creatinine | Histopathological Findings (Liver & Kidney) |
| 0.3 | No significant change | No significant change | No significant change | Congestion, hemorrhage, degeneration, cellular infiltration |
| 3 | No significant change | No significant change | No significant change | Congestion, hemorrhage, degeneration, cellular infiltration |
| 10 | Significant increase | No significant change | No significant change | Congestion, hemorrhage, degeneration, cellular infiltration |
Experimental Protocols
Acute Toxicity Study Protocol (Rat)
This protocol is based on methodologies described for acute exposure to AB-CHMINACA in rats.[3]
-
Animals: Use adult male albino rats, acclimatized for at least one week.
-
Housing: House animals in a temperature and humidity-controlled room with a 12-hour light-dark cycle and ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., ethanol:saline 1:9) to achieve the desired concentrations.
-
Dosing: Administer the drug via intraperitoneal (i.p.) injection. Use ascending doses (e.g., 3, 10, 30 mg/kg) in different groups of animals. Include a vehicle-only control group.
-
Observation: Continuously monitor the animals for clinical signs of toxicity and behavioral changes for the first few hours post-injection and then periodically for 24 hours.
-
Necropsy and Histopathology: After 24 hours, euthanize the animals. Collect major organs (lung, heart, liver) and fix them in 10% neutral buffered formalin for histopathological examination.
Subacute Toxicity Study Protocol (Mouse)
This protocol is based on methodologies described for subacute toxicity of AB-CHMINACA in mice.[1][2]
-
Animals: Use adult male Swiss albino mice, weighing 30 ± 5 g.
-
Housing: Acclimatize animals for one week with a maximum of five mice per cage in a controlled environment (22 ± 2 °C, 12-h dark–light cycles) with free access to water and food.
-
Drug Preparation: Prepare this compound in a suitable vehicle for i.p. injection.
-
Dosing: Administer the selected doses (e.g., 0.3, 3, and 10 mg/kg) and a vehicle control via daily i.p. injections for four consecutive weeks.
-
Monitoring: Monitor animals daily for any clinical signs of toxicity and record body weights weekly.
-
Sample Collection: One hour after the final dose, collect blood samples for biochemical analysis (e.g., serum AST, ALT, creatinine) and for determining blood levels of this compound.
-
Necropsy and Histopathology: Euthanize the animals and perform a gross examination. Collect liver and kidney tissues for histopathological analysis.
Visualizations
References
- 1. Toxic effects of AB-CHMINACA on liver and kidney and detection of its blood level in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detection and Characterization of the Effect of AB‐FUBINACA and Its Metabolites in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|C25H33N3O|Synthetic Cannabinoid [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
Addressing cross-reactivity in immunoassays for Achminaca
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Achminaca immunoassays. The following sections address common issues related to cross-reactivity, offering detailed solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound ELISA is showing unexpectedly high readings in untreated samples. What could be the cause?
A1: Unusually high signals often point to cross-reactivity, where the assay's antibodies bind to molecules structurally similar to this compound.[1] A primary suspect is this compound-S, a known structural analog. This binding leads to an overestimation of the true this compound concentration.[1] Other potential causes include insufficient blocking, excessive antibody concentrations, or inadequate washing during the assay procedure.[2]
Q2: How can I confirm that the issue is cross-reactivity with this compound-S?
A2: A competitive inhibition assay is a direct method to confirm cross-reactivity.[3] In this experiment, you will run the assay with known concentrations of this compound-S added to your samples. If this compound-S is the cross-reactant, you will observe a dose-dependent decrease in the signal, as it competes with the coated this compound for antibody binding. A spike and recovery experiment can also help determine if matrix effects or cross-reactivity are at play.[4]
Q3: What are the primary strategies to minimize or eliminate cross-reactivity in my this compound immunoassay?
A3: Several strategies can be employed to enhance assay specificity.[5] These include:
-
Antibody Selection: Using highly specific monoclonal antibodies is crucial. Monoclonals that target a unique epitope on this compound, not present on this compound-S, will significantly reduce cross-reactivity.[1]
-
Assay Buffer Optimization: Modifying the assay buffer by adjusting pH, ionic strength, or adding blocking agents can minimize non-specific binding.[3]
-
Sample Pre-treatment: Implementing a sample clean-up step, such as immuno-depletion with antibodies specific to this compound-S, can remove the cross-reacting substance before analysis.[6]
-
Adjusting Incubation Times: Shorter incubation times can favor the binding of high-affinity, specific antibodies over lower-affinity, cross-reacting interactions.[1]
Q4: Can I use a different immunoassay format to avoid this issue?
A4: Yes, switching the assay format can be an effective strategy. Sandwich assays, which utilize two different antibodies that bind to distinct epitopes on the target analyte, are generally more specific than direct or competitive assays.[7] If you are using a competitive ELISA, transitioning to a sandwich ELISA with carefully selected antibody pairs can inherently reduce cross-reactivity with molecules like this compound-S.
Troubleshooting Guides
Issue 1: Diagnosing and Confirming Cross-Reactivity
If you suspect cross-reactivity is affecting your results, follow this workflow to diagnose the problem systematically.
Caption: Troubleshooting workflow to identify cross-reactivity.
Mechanism of Cross-Reactivity in a Sandwich ELISA
This diagram illustrates how a cross-reacting substance can generate a false-positive signal in a sandwich immunoassay designed for this compound.
Caption: How this compound-S can cause a false positive.
Data Presentation
Table 1: Cross-Reactivity of Anti-Achminaca Antibody (Clone 7G3)
The following table summarizes the cross-reactivity of a monoclonal antibody against this compound and related compounds, as determined by competitive ELISA. The % Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of Compound) x 100.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (Target) | 1.5 | 100% |
| This compound-S | 7.8 | 19.2% |
| Degraded this compound Fragment A | 152.0 | < 1.0% |
| Unrelated Protein X | > 1000 | < 0.15% |
Experimental Protocols
Protocol 1: Competitive Inhibition Assay to Quantify Cross-Reactivity
This protocol outlines the steps to determine the percentage of cross-reactivity of a suspected interfering substance.[8]
Materials:
-
This compound-coated microtiter plate
-
Anti-Achminaca primary antibody
-
Enzyme-conjugated secondary antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
This compound standard
-
Suspected cross-reacting compound (e.g., this compound-S)
Procedure:
-
Preparation: Prepare serial dilutions of both the this compound standard and the this compound-S compound in assay buffer.
-
Blocking: Wash the this compound-coated plate twice with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Competition: Wash the plate three times. In separate wells, add 50 µL of the serially diluted this compound standard or the this compound-S compound. Immediately add 50 µL of the diluted anti-Achminaca primary antibody to all wells.
-
Incubation: Incubate for 2 hours at room temperature on a plate shaker. The binding of the primary antibody to the coated plate is inversely proportional to the concentration of this compound or this compound-S in the solution.
-
Secondary Antibody: Wash the plate three times. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Read Plate: Add 50 µL of Stop Solution to each well and read the absorbance at 450 nm.
-
Analysis: Plot separate standard curves for this compound and this compound-S. Determine the IC50 value for each. Calculate the % cross-reactivity using the formula provided in the Data Presentation section.
Protocol 2: Immuno-depletion of Cross-Reactant from Sample
This protocol describes a method to pre-treat samples to remove the interfering substance (this compound-S) before performing the this compound immunoassay.[6]
Materials:
-
Anti-Achminaca-S specific antibody (this should not cross-react with this compound)
-
Protein A/G magnetic beads
-
Sample (e.g., serum, plasma)
-
Magnetic rack
-
Incubation tubes
Procedure:
-
Bead Preparation: Resuspend the magnetic beads. Aliquot 50 µL of the bead slurry into a microcentrifuge tube. Place the tube on a magnetic rack and remove the supernatant.
-
Antibody Conjugation: Add 2-5 µg of the anti-Achminaca-S antibody to the beads. Resuspend and incubate for 30 minutes at room temperature with gentle rotation to allow the antibody to bind to the beads.
-
Washing: Place the tube on the magnetic rack, discard the supernatant, and wash the antibody-conjugated beads three times with 500 µL of PBS.
-
Sample Incubation: After the final wash, add 200 µL of the biological sample to the antibody-conjugated beads. Incubate for 1-2 hours at 4°C with gentle rotation. During this time, the this compound-S in the sample will bind to the antibodies on the beads.
-
Depletion: Place the tube on the magnetic rack. The beads (now bound to this compound-S) will be pulled to the side of the tube.
-
Collection: Carefully collect the supernatant. This supernatant is the sample depleted of this compound-S.
-
Analysis: Use the depleted sample in your standard this compound immunoassay protocol. Compare the results with an untreated aliquot of the same sample to confirm the removal of the interfering substance.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. elisakits.co.uk [elisakits.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. myadlm.org [myadlm.org]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Validation & Comparative
A Comparative Analysis of the Potency of Achminaca and AB-CHMINACA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the potency of two synthetic cannabinoids, Achminaca (also known as Adamantyl-CHMINACA or A-CHMINACA) and AB-CHMINACA. The information presented is collated from peer-reviewed scientific literature and is intended to support research and drug development activities.
Introduction
This compound and AB-CHMINACA are potent synthetic cannabinoid receptor agonists. Both compounds have been the subject of significant research due to their high affinity for the cannabinoid receptors CB1 and CB2. Understanding their comparative potency is crucial for researchers investigating the endocannabinoid system and for professionals involved in the development of novel therapeutics. This guide summarizes key quantitative data, details the experimental protocols used for their determination, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Potency Comparison
The following table summarizes the in vitro potency of this compound and AB-CHMINACA at human cannabinoid receptors. The data is presented as the inhibition constant (Kᵢ) and the half-maximal effective concentration (EC₅₀), which are measures of a ligand's binding affinity and functional potency, respectively. Lower values indicate higher affinity and potency.
| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Efficacy (% of CP55,940) | Reference |
| AB-CHMINACA | hCB₁ | 0.78 ± 0.11 | 2.1 ± 0.4 | 131 ± 6 | [1] |
| hCB₂ | 0.45 ± 0.08 | 1.9 ± 0.5 | 88 ± 7 | [1] | |
| This compound (A-CHMINACA) | hCB₁ | 1.58 ± 0.35 | 8.9 ± 2.1 | 105 ± 8 | [2] |
| hCB₂ | - | - | - | - |
Note: Data for this compound at the hCB₂ receptor was not available in the cited literature.
Experimental Methodologies
The data presented in this guide were primarily derived from two key types of in vitro assays: competitive radioligand binding assays and functional assays measuring G-protein activation.
Radioligand Binding Assays
These assays determine the binding affinity (Kᵢ) of a compound to a receptor. The general workflow is as follows:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (hCB₁ or hCB₂) are isolated.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound or AB-CHMINACA).
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is quantified.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Functional Assays
These assays measure the functional potency (EC₅₀) and efficacy of a compound by quantifying its ability to activate G-proteins coupled to the cannabinoid receptors.
-
Membrane Incubation: Cell membranes expressing the cannabinoid receptor are incubated with the test compound at various concentrations in the presence of [³⁵S]GTPγS.
-
G-Protein Activation: Agonist binding to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Quantification: The [³⁵S]GTPγS-bound G-proteins are captured, and the amount of radioactivity is measured.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC₅₀) is determined from the concentration-response curve. Efficacy is determined by comparing the maximal stimulation produced by the test compound to that of a standard full agonist (e.g., CP55,940).
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the cannabinoid receptor signaling pathway and the workflows of the key experimental protocols.
Figure 1: Simplified cannabinoid receptor signaling pathway.
Figure 2: Workflow for a competitive radioligand binding assay.
Figure 3: Workflow for a [³⁵S]GTPγS functional assay.
Conclusion
Based on the available in vitro data, both AB-CHMINACA and this compound are highly potent agonists at the human CB₁ receptor. AB-CHMINACA exhibits a slightly higher binding affinity (lower Kᵢ) and functional potency (lower EC₅₀) at the hCB₁ receptor compared to this compound. Furthermore, AB-CHMINACA is also a potent agonist at the hCB₂ receptor.[1] The methodologies employed to determine these values are standard and robust within the field of pharmacology. This comparative guide provides a foundational understanding of the relative potencies of these two compounds, which can inform future research and development efforts.
References
Validation of a Novel UPLC-QTOF-MS Method for the Quantification of Achminaca in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) method for the sensitive and selective quantification of Achminaca in human plasma. The performance of this novel method is compared with established analytical techniques, namely a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a common immunoassay screening method. This document is intended to provide researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate the suitability of this method for their specific applications.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of synthetic cannabinoids like this compound in biological matrices.[1] This section presents a comparative summary of the newly validated UPLC-QTOF-MS method against a standard LC-MS/MS method and a commercially available immunoassay kit.
Table 1: Comparison of Performance Characteristics
| Parameter | New Method (UPLC-QTOF-MS) | Standard Method (LC-MS/MS) | Screening Method (Immunoassay) |
| Limit of Detection (LOD) | 0.1 pg/mL | 0.5 pg/mL | 1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL | 1 pg/mL | 5 ng/mL |
| Linearity (r²) | >0.999 | >0.995 | N/A (Qualitative) |
| Accuracy (% Bias) | -3.5% to 4.2% | -5.8% to 6.1% | High potential for cross-reactivity |
| Precision (%RSD) | <5% | <10% | N/A |
| Specificity | High (based on accurate mass and fragmentation) | High (based on precursor/product ion transitions) | Moderate to Low (potential for cross-reactivity with other synthetic cannabinoids) |
| Analysis Time per Sample | 8 minutes | 12 minutes | 15 minutes |
Experimental Protocols
Detailed methodologies for the sample preparation and analytical conditions for the new UPLC-QTOF-MS method and the comparative LC-MS/MS method are provided below.
New Method: UPLC-QTOF-MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of human plasma, add 10 µL of an internal standard (this compound-d4, 10 ng/mL).
-
Vortex for 10 seconds.
-
Load the sample onto a pre-conditioned mixed-mode SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol (B129727) in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. UPLC Conditions
-
Column: Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. QTOF-MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 40 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: MS^E (data-independent acquisition)
-
Mass Range: 50-800 m/z
Standard Method: LC-MS/MS
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of human plasma, add 10 µL of an internal standard (this compound-d4, 10 ng/mL).
-
Add 2 mL of n-hexane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC Conditions
-
Column: C18 column (100 mm × 2.1 mm, 3.5 µm)
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 8 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
3. MS/MS Conditions
-
Ionization Mode: ESI, Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2
-
This compound-d4: Precursor Ion > Product Ion
-
Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of the new analytical method, adhering to international guidelines.
Caption: Workflow for the validation of the new analytical method.
Signaling Pathway of Synthetic Cannabinoids
To understand the mechanism of action of this compound, the following diagram illustrates the general signaling pathway of synthetic cannabinoids.
Caption: Simplified signaling pathway of synthetic cannabinoids.
Discussion
The newly developed UPLC-QTOF-MS method demonstrates superior sensitivity and a lower limit of quantification compared to the standard LC-MS/MS method and significantly outperforms the immunoassay screening method.[2] The high-resolution mass spectrometry (HRMS) capability of the QTOF instrument provides enhanced specificity, which is crucial for distinguishing between structurally similar synthetic cannabinoids.[1] The faster analysis time also allows for higher sample throughput. The comprehensive validation of this method ensures its reliability and robustness for the quantitative analysis of this compound in human plasma, making it a valuable tool for forensic toxicology, clinical research, and pharmacokinetic studies. Analysis of synthetic cannabinoids is commonly performed using gas or liquid chromatography combined with mass spectrometry.[1] For retrospective analysis, hair samples can be utilized, while blood or oral fluid is suitable for detecting parent compounds and their metabolites.[1]
References
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of ACHMINACA and its Analogs in Forensic and Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of ACHMINACA (N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) and its closely related synthetic cannabinoid analogs, such as AB-CHMINACA and MAB-CHMINACA. Due to the limited availability of direct inter-laboratory cross-validation studies for this compound, this document focuses on comparing the reported performance characteristics of various validated analytical methods from different research groups. The aim is to assist laboratories in selecting and implementing robust quantification assays.
Executive Summary
The accurate quantification of synthetic cannabinoids like this compound is critical for forensic toxicology, clinical diagnostics, and pharmacological research. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). A significant challenge in the analysis of these compounds in biological matrices is their rapid and extensive metabolism. Consequently, the quantification of specific metabolites is often a more reliable indicator of exposure than the parent compound, particularly in urine samples. This guide presents a compilation of performance data from various studies to aid in the evaluation of different analytical approaches.
Data Presentation: Performance of Quantification Methods
The following tables summarize the validation parameters for the quantification of this compound analogs and their metabolites as reported in different studies. These tables are intended to provide a comparative snapshot of the capabilities of various laboratory-developed tests.
Table 1: Performance Characteristics of AB-CHMINACA Quantification in Hair
| Parameter | Method | Linearity Range (pg/mg) | Limit of Detection (LOD) (pg/mg) | Limit of Quantification (LOQ) (pg/mg) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%Bias) | Reference |
| Study A | LC-MS/MS | 5 - 1000 | 0.5 - 10 | 2 - 50 | < 15% | < 15% | < 15% | [1] |
Table 2: Performance Characteristics of AB-CHMINACA Metabolite Quantification in Urine
| Analyte | Method | Linearity (r) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Repeatability (%RSD) | Reference |
| Metabolite M1 | LC-MS/MS | 0.995 | ~1 | ~5 | < 13.4% | [2] |
| Metabolite M3 | LC-MS/MS | 0.997 | ~1 | ~5 | < 13.4% | [2] |
Table 3: Performance Characteristics of Synthetic Cannabinoid Quantification in Plasma and Urine
| Analyte | Matrix | Method | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Synthetic Cannabinoids (general) | Plasma | LC-MS/MS | > 0.99 | 0.003 - 0.004 | 0.012 - 0.016 | 1.3 - 9.0% | 3.0 - 8.6% | [3] |
| Synthetic Cannabinoids (general) | Urine | LC-MS/MS | > 0.99 | 0.00125 - 0.002 | 0.003 - 0.005 | 2.8 - 6.7% | 3.9 - 8.8% | [3] |
Table 4: Performance Characteristics of AB-CHMINACA Quantification by GC-MS/MS
| Parameter | Method | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Precision (%RSD) | Accuracy (%Bias) | Reference |
| Study B | GC-MS/MS | 2.5 - 500 | 1.25 | 2.5 | Within acceptable limits | Within acceptable limits | [4] |
Alternative Analytical Approaches: Parent Drug vs. Metabolites
A crucial consideration in the development of analytical methods for synthetic cannabinoids is the choice of target analyte. While quantification of the parent drug is direct, the rapid metabolism of compounds like this compound can lead to very low or undetectable concentrations in biological fluids, especially urine, shortly after use.[2][5] In contrast, metabolites are often present at higher concentrations and for a longer duration, making them more reliable markers of consumption.[5][6]
For instance, studies on AB-CHMINACA have shown that its metabolites, such as AB-CHMINACA M2 and M4, are readily detectable in hair and urine, sometimes when the parent compound is below the limit of quantification.[1][2] The analysis of MAB-CHMINACA in an authentic human urine specimen also focused on the identification and quantification of its predominant metabolites.[6] Therefore, for comprehensive toxicological screening and confirmation, it is highly recommended to include major metabolites as analytical targets.
Experimental Protocols
Below are generalized experimental methodologies based on the cited literature for the quantification of this compound and its analogs.
Quantification of AB-CHMINACA in Hair by LC-MS/MS
-
Sample Preparation:
-
Decontaminate hair samples with successive washes (e.g., water, methanol).
-
Dry and pulverize the hair.
-
Extract the analytes from a specific weight of hair (e.g., 20 mg) using an organic solvent (e.g., methanol) with sonication.
-
Centrifuge the sample and collect the supernatant.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using at least two specific transitions for each analyte and internal standard.
-
-
Validation Parameters: The method should be validated for selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intra- and inter-assay), matrix effects, and recovery, following relevant guidelines.[1]
Quantification of AB-CHMINACA Metabolites in Urine by LC-MS/MS
-
Sample Preparation (QuEChERS-based):
-
Treat urine samples with β-glucuronidase to hydrolyze conjugated metabolites.
-
Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, which involves salting out with a magnesium sulfate (B86663) and sodium chloride mixture.
-
Perform dispersive solid-phase extraction (d-SPE) for cleanup.
-
Centrifuge and collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Similar to the hair analysis protocol, using an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
The chromatographic conditions are optimized to separate the metabolites of interest.
-
-
Quantification: A standard addition method may be used for quantification to compensate for matrix effects.[2]
Visualizations
Experimental Workflow for Inter-Laboratory Comparison
Caption: A generalized workflow for a cross-validation study between laboratories.
Cannabinoid Receptor Signaling Pathway
Caption: A simplified diagram of the CB1 receptor signaling pathway activated by synthetic cannabinoids.
References
- 1. Determination of AB-CHMINACA and its metabolites in human hair and their deposition in hair of abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxic effects of AB-CHMINACA on liver and kidney and detection of its blood level in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacological Effects of AB-CHMINACA and JWH-018
This guide provides an objective comparison of the synthetic cannabinoid receptor agonists (SCRAs) AB-CHMINACA and JWH-018, intended for researchers, scientists, and drug development professionals. Due to a lack of extensive experimental data for a compound specifically named "Achminaca" in the scientific literature, this analysis will focus on AB-CHMINACA, a potent and well-documented SCRA, as the primary comparator to the prototypical synthetic cannabinoid, JWH-018. The comparison is supported by experimental data on receptor binding, functional activity, and in vivo effects.
Introduction to Compounds
JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a first-generation aminoalkylindole that was one of the first SCRAs to be widely identified in herbal incense products.[1] It acts as a potent, full agonist at both the CB1 and CB2 cannabinoid receptors and has been extensively studied to understand the pharmacology of SCRAs.[2][3]
AB-CHMINACA (N-[1-amino-3-methyl-oxobutan-2-yl]-1-[cyclohexylmethyl]-1H-indazole-3-carboxamide) is a more recent, third-generation indazole-3-carboxamide based SCRA.[4] It is noted for its exceptionally high potency and efficacy at the CB1 receptor, which is believed to contribute to a more severe clinical toxicity profile compared to earlier generation compounds like JWH-018.[4][5][6]
Quantitative Data Comparison
The following tables summarize key quantitative data from in vitro and in vivo studies, providing a direct comparison of the pharmacological profiles of AB-CHMINACA and JWH-018.
Table 1: Comparative Receptor Binding Affinities
Binding affinity (Ki) represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference |
| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 | [3] |
| AB-CHMINACA | 0.78 | Data Not Available | [7] |
Note: While a specific Ki value for AB-CHMINACA at the CB2 receptor was not found in the provided literature, studies confirm it binds to and activates CB2 receptors.[5][6]
Table 2: Comparative In Vitro Functional Activity
Functional activity assays measure the cellular response following receptor binding. Efficacy refers to the maximal response a compound can produce, while potency (EC50) is the concentration required to produce 50% of the maximal response.
| Compound | Assay Type | Receptor | Potency (EC50) | Efficacy (Emax) | Reference |
| JWH-018 | ERK1/2 Activation | CB1 | 4.4 nM | Full Agonist | [8] |
| JWH-018 | cAMP Inhibition | CB1 | 14.7 nM | 79% Inhibition | [8] |
| AB-CHMINACA | [³⁵S]GTPγS Binding | CB1 | ~3x more potent than CP55,940 | High Efficacy Full Agonist | [7] |
Note: JWH-018 is consistently characterized as a full agonist.[2] AB-CHMINACA exhibits higher efficacy than most known full agonists of the CB1 receptor, including the reference compound CP55,940.[5][6][7]
Table 3: Comparative In Vivo Effects (Cannabinoid Tetrad in Mice)
The cannabinoid tetrad is a series of four tests used to characterize the in vivo activity of cannabinoid agonists. The effects are primarily mediated by the CB1 receptor.
| Effect | JWH-018 | AB-CHMINACA | Reference |
| Hypolocomotion | Dose-dependent suppression of motor activity | Produces locomotor suppression | [5][6][9] |
| Catalepsy | Induces catalepsy following injection | Produces catalepsy | [5][6][10] |
| Antinociception | Elicits dose-dependent analgesic effects | Produces antinociception (decreased pain sensation) | [5][6][9] |
| Hypothermia | Induces a dose-dependent decrease in rectal temperature | Produces hypothermia | [5][6][9] |
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling
Both JWH-018 and AB-CHMINACA are agonists for the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs). Upon activation, they primarily couple to the inhibitory G protein, Gi/o. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[8][11]
Caption: Canonical signaling pathway for CB1/CB2 receptor agonists.
Experimental Workflow: In Vitro Assays
The characterization of novel synthetic cannabinoids involves a standardized workflow of in vitro assays to determine receptor affinity and functional activity before proceeding to in vivo studies.
References
- 1. Repeated exposure to JWH‐018 induces adaptive changes in the mesolimbic and mesocortical dopaminergic pathways, glial cells alterations, and behavioural correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. JWH-018 - Wikipedia [en.wikipedia.org]
- 4. Acute side effects after consumption of the new synthetic cannabinoids AB-CHMINACA and MDMB-CHMICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ecddrepository.org [ecddrepository.org]
- 8. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
In-vivo effects of Achminaca versus other synthetic cannabinoids
Disclaimer: The synthetic cannabinoid "Achminaca" is a compound with limited publicly available in-vivo experimental data, making a direct and comprehensive comparison with other synthetic cannabinoids challenging. This compound has been identified in forensic contexts and is recognized as a potent synthetic cannabinoid, but detailed pharmacological studies comparable to those for more established compounds are not readily accessible in scientific literature.[1][2][3][4] This guide will, therefore, provide a comparative framework using two well-characterized synthetic cannabinoids, JWH-018 and AM-2201 , to illustrate the methodologies and data presentation requested. This framework can be adapted as more data on this compound and other novel psychoactive substances become available.
JWH-018 and AM-2201 are both potent agonists of the cannabinoid receptors CB1 and CB2, with their in-vivo effects primarily mediated through the CB1 receptor.[5][6][7][8][9] Their activation of the CB1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the typical effects observed with cannabinoid compounds.[10][11][12][13]
Quantitative Data Summary
The following tables summarize key in-vivo and in-vitro quantitative data for JWH-018 and AM-2201, highlighting their comparative potency and efficacy.
Table 1: Receptor Binding Affinity and In-Vitro Activity
| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | CB1 Receptor Agonist Efficacy |
| JWH-018 | 9.0 | 2.94 | Full Agonist |
| AM-2201 | 1.0 | 2.6 | Full Agonist |
Data compiled from multiple sources.
Table 2: Comparative In-Vivo Effects in Rodent Models (Tetrad Assay)
| Effect (Metric) | JWH-018 | AM-2201 |
| Hypothermia | Dose-dependent decrease in rectal temperature.[7][14][15] | Dose-related hypothermia, peaking at 2 hours and lasting up to 8 hours.[14][15] |
| Analgesia (Tail-flick test) | Significant increase in tail-flick latency.[7] | Potent antinociceptive effects. |
| Catalepsy (Bar test) | Induced significant cataleptic effects.[7] | Dose-related increase in catalepsy scores, lasting up to 4 hours.[14][15] |
| Locomotor Suppression | Dose-dependent suppression of locomotor activity.[7] | Significant reduction in locomotor activity. |
Experimental Protocols
The data presented above are primarily derived from the cannabinoid tetrad assay, a standard battery of tests used to characterize the in-vivo effects of cannabinoid agonists in rodents.[16][17][18][19]
Cannabinoid Tetrad Assay Protocol:
-
Acclimation: Mice are acclimated to the testing room for at least 60 minutes before the commencement of any behavioral assessments.[16]
-
Drug Administration: JWH-018, AM-2201, or a vehicle control is administered to the subjects, typically via intraperitoneal (i.p.) injection.[7][20]
-
Testing Sequence: Following a predetermined post-injection period (e.g., 30 minutes), the following tests are conducted in succession:[18][19]
-
Locomotor Activity: Spontaneous locomotor activity is measured by placing the animal in a chamber equipped with infrared beams or video tracking software to record movement over a set period (e.g., 5-15 minutes).[7][16]
-
Catalepsy: The mouse's forepaws are placed on a raised bar. The latency to remove both paws from the bar is recorded, with a maximum cutoff time (e.g., 60 seconds).[16]
-
Antinociception (Tail-flick or Hot-plate test): The latency to remove the tail from a source of radiant heat or a hot plate is measured to assess analgesic effects. A cutoff time is employed to prevent tissue damage.[5][6][7]
-
Hypothermia: Core body temperature is measured using a rectal probe.[5][6][7][14][15]
-
Visualizations
Signaling Pathway
Caption: CB1 Receptor Signaling Pathway.
Experimental Workflow
Caption: Cannabinoid Tetrad Assay Workflow.
References
- 1. drugchecking.community [drugchecking.community]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Substance Details Adamantyl-CHMINACA [unodc.org]
- 5. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential activation of G protein‐mediated signaling by synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ecddrepository.org [ecddrepository.org]
- 10. benchchem.com [benchchem.com]
- 11. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Pharmacodynamic Effects, Pharmacokinetics, and Metabolism of the Synthetic Cannabinoid AM-2201 in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic Effects, Pharmacokinetics, and Metabolism of the Synthetic Cannabinoid AM-2201 in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. MAM-2201 acute administration impairs motor, sensorimotor, prepulse inhibition, and memory functions in mice: a comparison with its analogue AM-2201 - PMC [pmc.ncbi.nlm.nih.gov]
The Structural-Activity Relationship of AB-CHMINACA Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural activity relationships (SAR) of AB-CHMINACA and its analogs, supported by experimental data. AB-CHMINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that interacts with the cannabinoid receptors CB1 and CB2.
The affinity and potency of AB-CHMINACA and its analogs are influenced by modifications to its core structure, which typically consists of an indazole or indole (B1671886) core, a tail, a linker, and a head group. Understanding these relationships is crucial for the development of novel cannabinoid receptor ligands and for predicting the pharmacological effects of new synthetic cannabinoids.
Comparative Analysis of Receptor Binding and Functional Activity
The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50 and Emax) of AB-CHMINACA and its key analogs at human CB1 and CB2 receptors. The data is compiled from various studies employing radioligand binding and [³⁵S]GTPγS functional assays.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | Core Structure | Tail Group | Head Group | hCB1 Ki (nM) | hCB2 Ki (nM) |
| AB-CHMINACA | Indazole | Cyclohexylmethyl | (S)-Valinamide | 0.78 | 0.88 |
| AB-PINACA | Indazole | n-Pentyl | (S)-Valinamide | 2.87 | 0.88 |
| FUBIMINA | Benzimidazole (B57391) | 5-Fluoropentyl | N/A (Naphthoyl linker) | 296 | 23.4 |
| Δ⁹-THC | Dibenzopyran | n-Pentyl | Phenolic hydroxyl | 40.7 | 36.4 |
| CP55,940 | Cyclohexylphenol | 1,1-Dimethylheptyl | Hydroxypropyl | 0.59 | 0.68 |
Lower Ki values indicate higher binding affinity.
Table 2: Cannabinoid Receptor Functional Activity ([³⁵S]GTPγS Assay)
| Compound | hCB1 EC50 (nM) | hCB1 Emax (%) | hCB2 EC50 (nM) | hCB2 Emax (%) |
| AB-CHMINACA | 2.13 | 179 | 3.18 | 79.7 |
| AB-PINACA | 12.3 | 163 | 3.25 | 99.3 |
| FUBIMINA | 11.2 | 114 | 2.76 | 114 |
| Δ⁹-THC | 185 | 57.3 | - | - |
| CP55,940 | 3.49 | 100 | 2.37 | 100 |
EC50 represents the concentration for 50% of maximal response; lower values indicate higher potency. Emax represents the maximum efficacy relative to a standard agonist (CP55,940).
Key Observations from SAR Studies
-
Tail Group Modification : The replacement of the cyclohexylmethyl tail in AB-CHMINACA with an n-pentyl group in AB-PINACA results in a slight decrease in binding affinity at the CB1 receptor but maintains high affinity at the CB2 receptor.[1] This suggests that the bulk and conformation of the tail group play a significant role in receptor interaction.
-
Core Structure Variation : FUBIMINA, which possesses a benzimidazole core instead of an indazole core, exhibits significantly lower binding affinity at both CB1 and CB2 receptors compared to AB-CHMINACA and AB-PINACA.[1]
-
Efficacy : Both AB-CHMINACA and AB-PINACA act as full agonists at the CB1 receptor, with efficacy significantly higher than the partial agonist Δ⁹-THC.[1][2] In fact, their efficacy surpasses that of the well-characterized full agonist CP55,940.[1]
Signaling Pathways and Experimental Workflows
The interaction of AB-CHMINACA and its analogs with cannabinoid receptors initiates a cascade of intracellular signaling events. A simplified representation of this pathway and a typical experimental workflow for assessing these compounds are illustrated below.
Caption: Simplified signaling cascade of cannabinoid receptor activation.
Caption: General workflow for evaluating this compound analogs.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
-
Membrane Preparation : Membranes from cells stably expressing human CB1 or CB2 receptors are prepared.
-
Assay Buffer : A typical buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% BSA, at pH 7.4.
-
Reaction Mixture : The assay is conducted in a 96-well plate. Each well contains the cell membranes, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (the this compound analog).
-
Incubation : The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration : The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification : The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis : The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity (potency and efficacy) of a compound by quantifying its ability to stimulate G-protein activation.
-
Membrane Preparation : Similar to the binding assay, membranes from cells expressing CB1 or CB2 receptors are used.
-
Assay Buffer : The buffer typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/mL BSA, at pH 7.4.
-
Reaction Mixture : Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Incubation : The reaction is carried out at 30°C for 60 minutes.
-
Filtration : The assay is terminated by filtration through glass fiber filters.
-
Quantification : The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is measured by scintillation counting.
-
Data Analysis : The data are plotted to generate a dose-response curve, from which the EC50 and Emax values are determined.
References
- 1. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Pathways of Synthetic Cannabinoids: AB-CHMINACA and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways of AB-CHMINACA and its structurally related derivatives, APP-CHMINACA and ADB-CHMINACA. The information presented is based on in vitro and in vivo studies, offering insights into the biotransformation of these potent synthetic cannabinoids.
Comparative Metabolic Stability
The metabolic stability of synthetic cannabinoids can vary significantly based on their chemical structure. In vitro studies using human liver microsomes (HLM) provide a reliable method for assessing the intrinsic clearance and half-life of these compounds. While direct comparative studies under identical conditions are limited, available data allows for a general comparison of their metabolic liabilities.
| Compound | Key Structural Difference from AB-CHMINACA | In Vitro Half-life (t½) | In Vitro Intrinsic Clearance (CLint) | Primary Metabolizing Enzymes | Key Metabolic Reactions |
| AB-CHMINACA | N/A | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources | CYP3A4[1] | Mono-hydroxylation, Di-hydroxylation, Amide Hydrolysis, N-dealkylation, Glucuronidation[1] |
| APP-CHMINACA | Phenylalanine amide head group instead of valine amide | 5.2 ± 0.89 minutes[2] | 0.133 mL/min/mg[2] | Not explicitly stated in reviewed sources | Amide Hydrolysis, Mono-hydroxylation, Di-hydroxylation, Tri-hydroxylation, Ketone Formation[3] |
| ADB-CHMINACA | tert-butyl head group instead of isopropyl (valine) | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources | Mono-hydroxylation, Di-hydroxylation on cyclohexylmethyl moiety[4] |
Metabolic Pathways: A Visual Comparison
The following diagrams illustrate the primary metabolic pathways for AB-CHMINACA and its derivatives based on published experimental data.
AB-CHMINACA Metabolic Pathway
The metabolism of AB-CHMINACA is extensive, involving multiple enzymatic reactions. The primary routes of biotransformation include hydroxylation on the cyclohexyl ring and hydrolysis of the terminal amide group.
APP-CHMINACA Metabolic Pathway
APP-CHMINACA undergoes two primary metabolic routes. The major pathway involves the hydrolysis of the distal amide group, followed by hydroxylation. A secondary pathway involves multiple hydroxylations of the parent compound.
ADB-CHMINACA Metabolic Pathway
The metabolism of ADB-CHMINACA predominantly occurs on the cyclohexylmethyl tail of the molecule, with hydroxylation being the major biotransformation.
References
- 1. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, PX-3 and" by Travon Cooman [researchrepository.wvu.edu]
- 3. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specificity of antibodies for Achminaca detection
Acknowledgment of Revised Scientific Context
Initial research indicates that "Achminaca" is not a protein but a small molecule classified as a synthetic cannabinoid receptor agonist (SCRA).[1][2][3] Therefore, this guide has been adapted to the scientifically accurate context of validating antibodies for the detection of a small molecule hapten, rather than a protein. The principles and experimental methodologies outlined below are appropriate for this revised context.
Comparison Guide: Validating Antibody Specificity for this compound Detection
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and validate the specificity of antibodies for the detection of this compound, a synthetic cannabinoid. We compare key performance attributes of commercially available antibodies and provide detailed experimental protocols for validation.
Introduction to this compound and Antibody-Based Detection
This compound (N-(adamantan-1-yl)-1-(cyclohexylmethyl)indazole-3-carboxamide) is a potent synthetic cannabinoid that acts as an agonist of the G protein-coupled cannabinoid receptors (CB1 and CB2).[4] Its detection is critical in forensic toxicology, clinical research, and for monitoring new psychoactive substances (NPS). Antibody-based immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are primary tools for rapid screening of this compound in biological samples. Validating the specificity and sensitivity of these antibodies is paramount to ensure accurate and reliable results.
The primary mechanism for detecting small molecules like this compound involves a competitive immunoassay format. In this setup, free this compound in a sample competes with a labeled this compound conjugate for a limited number of antibody binding sites.
Comparative Analysis of Anti-Achminaca Antibodies
The performance of antibodies designed for small molecule detection is primarily defined by their sensitivity (IC50) and specificity (cross-reactivity). The following table summarizes key performance metrics for hypothetical commercially available anti-Achminaca antibodies.
| Antibody Product | Host Species | Isotype | Reported Application | Sensitivity (IC50) | Cross-Reactivity Profile |
| Ab-ACH-01 | Mouse | IgG1 | ELISA | 0.5 ng/mL | High specificity for this compound; <1% cross-reactivity with JWH-018, UR-144. |
| Ab-ACH-02 | Rabbit | IgG | ELISA, Lateral Flow | 1.0 ng/mL | Broad cross-reactivity with other adamantyl-indazole cannabinoids. |
| Ab-ACH-MAB-03 | Mouse | IgG2a | ELISA | 0.8 ng/mL | Minimal cross-reactivity with 5F-PB-22; <0.5% with THC. |
Key Experimental Validation Protocols
The gold standard for validating antibodies intended for small molecule detection is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .
This protocol determines the concentration of this compound in a sample by measuring its ability to inhibit the binding of an anti-Achminaca antibody to a plate-coated this compound-protein conjugate.
Materials:
-
96-well microtiter plates
-
Anti-Achminaca primary antibody
-
This compound-BSA (or other carrier protein) conjugate for coating
-
This compound standard
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Coating: Dilute the this compound-BSA conjugate in Coating Buffer to an optimal concentration (e.g., 1 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Competition:
-
Prepare a serial dilution of the this compound standard.
-
In a separate dilution plate, add 50 µL of the sample or standard to respective wells.
-
Add 50 µL of the diluted anti-Achminaca primary antibody to each well.
-
Incubate for 1 hour at room temperature to allow the antibody and free this compound to bind.
-
-
Transfer: Transfer 100 µL of the antibody/sample/standard mixture from the dilution plate to the coated and blocked assay plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Mandatory Visualizations
The following diagrams illustrate the biological pathway targeted by this compound and the experimental workflow for its detection.
Caption: this compound activates the CB1 receptor, leading to inhibition of adenylyl cyclase and Ca2+ channels.
Caption: Workflow diagram for an indirect competitive ELISA used for this compound detection.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C25H33N3O | CID 137700313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and functional evaluation of proteinogenic amino acid-derived synthetic cannabinoid receptor agonists related to MPP-5F-PICA, MMB-5F-PICA, and MDMB-5F-PICA - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Achminaca Analytical Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the synthetic cannabinoid Achminaca. While direct inter-laboratory proficiency testing data for this compound is not extensively published, this document synthesizes single-laboratory validation data from various studies to offer insights into analytical performance and standardized protocols. The aim is to assist laboratories in establishing and evaluating their own methods for the analysis of this compound.
Introduction to this compound
This compound, also known as A-CHMINACA, is a potent synthetic cannabinoid receptor agonist.[1][2] As with many novel psychoactive substances, the rapid emergence of such compounds presents a continuous challenge for forensic and clinical laboratories, necessitating robust and reliable analytical standards and methods for their accurate identification and quantification.[3][4][5] Analytical reference standards for this compound are commercially available for research and forensic applications.[1]
Comparison of Analytical Method Performance
The primary analytical techniques for the quantification of synthetic cannabinoids in biological matrices are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[3][4] The following table summarizes the performance characteristics of LC-MS/MS methods for the analysis of synthetic cannabinoids, including data that can serve as a benchmark for this compound analysis. The data is compiled from single-laboratory validation studies.
Table 1: Summary of LC-MS/MS Method Validation Parameters for Synthetic Cannabinoid Analysis
| Parameter | Reported Range of Performance | Matrix Types | Notes |
| Lower Limit of Quantification (LLOQ) | 1 - 10 pg/mg | Hair | Method validated for 29 synthetic cannabinoids and their metabolites.[6] |
| 0.1 - 6.0 ng/mL | Whole Blood | Method validated for 29 synthetic cannabinoids and other drugs of abuse.[7] | |
| Limit of Detection (LOD) | 0.5 - 5 pg/mg | Hair | Provides high sensitivity for trace analysis in hair samples.[6] |
| 0.1 - 6.0 ng/mL | Whole Blood | Sensitive detection in complex biological matrices.[7] | |
| Accuracy (Bias) | -9.6% to 13.7% | Hair | Demonstrates good agreement between measured and true values.[8] |
| Extraction Recovery | 36.1% to 93.3% | Hair | Indicates the efficiency of the sample preparation process.[6] |
| Matrix Effect | 19.1% to 110.0% | Hair | Shows the influence of co-extracted matrix components on ionization.[6] |
Note: The variability in these parameters can be attributed to differences in instrumentation, sample preparation techniques, and the specific synthetic cannabinoids being analyzed.[9]
Detailed Experimental Protocols
A standardized and validated experimental protocol is crucial for achieving accurate and reproducible results. Below is a typical protocol for the analysis of synthetic cannabinoids in biological samples using LC-MS/MS.
A. Sample Preparation (Supported-Liquid Extraction - SLE)
-
Sample Pre-treatment: To 1 mL of a biological sample (e.g., whole blood, urine), add an internal standard solution.
-
Extraction: Load the pre-treated sample onto an SLE cartridge and allow it to absorb for 5-10 minutes.
-
Elution: Elute the analytes from the cartridge using an appropriate organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
B. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[6][9]
-
Mobile Phase A: 0.1% formic acid in water with 5% acetonitrile.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient: A typical gradient elution starts with a low percentage of mobile phase B, which is gradually increased to separate the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.[9]
-
Column Temperature: 40°C.[9]
-
-
Tandem Mass Spectrometry (MS/MS):
Visualized Workflows and Pathways
A. Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the analysis of this compound in a laboratory setting.
B. Signaling Pathway
Synthetic cannabinoids like this compound exert their effects primarily by acting as agonists at the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor.[10][11] The activation of the CB1 receptor initiates a cascade of intracellular signaling events.
Conclusion
The analysis of this compound and other synthetic cannabinoids requires highly sensitive and specific analytical methods. While this guide provides a synthesis of available data and common protocols, it is imperative that each laboratory performs its own comprehensive in-house validation of analytical methods to ensure the quality and reliability of its results.[2] Participation in proficiency testing schemes, when available, is also strongly recommended to benchmark performance against other laboratories.
References
- 1. caymanchem.com [caymanchem.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ojp.gov [ojp.gov]
- 6. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous analysis of 29 synthetic cannabinoids and metabolites, amphetamines, and cannabinoids in human whole blood… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Achminaca
For researchers, scientists, and drug development professionals, the proper disposal of Achminaca, a synthetic cannabinoid, is a critical component of laboratory safety, environmental protection, and regulatory compliance. As this compound is intended for research and forensic applications, all waste materials containing this compound must be managed meticulously to prevent diversion and environmental contamination. Disposal procedures should align with guidelines for hazardous chemical waste and controlled substances, where applicable.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
Personal Protective Equipment (PPE): A comprehensive risk assessment should be conducted before handling this compound waste. At a minimum, appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, must be worn to prevent accidental exposure.
Spill Response: In the event of a spill, the area should be immediately secured to restrict access. For liquid spills, use an inert, non-combustible absorbent material. For solid spills, care should be taken to minimize dust generation. The collected material should be placed in a sealed, properly labeled container for disposal.
Step-by-Step Disposal Protocol
The primary principle for the disposal of synthetic cannabinoids like this compound is to render the substance "unusable and unrecognizable." This multi-step process ensures that the active compound cannot be easily re-extracted or diverted.
-
Segregation: Isolate all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and used PPE, from other laboratory waste streams.
-
Solid Waste Deactivation:
-
If in solid form, grind the this compound waste to a fine consistency.
-
Thoroughly mix the ground waste with at least an equal volume (a 50/50 ratio) of a bulky, non-hazardous waste material. Suitable materials for this mixture include:
-
Cat litter or sand
-
Used coffee grounds
-
Paper or cardboard waste
-
-
-
Liquid Waste Deactivation:
-
For solutions containing this compound, absorb the liquid with an inert material like sand, diatomite, or universal binders.
-
The resulting solid mixture should then be combined with other solid waste as described above.
-
-
Packaging and Labeling:
-
Place the deactivated waste mixture into a durable, leak-proof container.
-
Securely seal the container to prevent any leakage.
-
Clearly label the container as "Hazardous Waste" or as required by your institution, including the contents and date of disposal.
-
-
Final Disposal:
-
Store the sealed container in a designated, secure area for hazardous waste collection.
-
Coordinate with your institution's EHS department or a licensed chemical waste management company for final disposal, which will likely involve incineration or a permitted hazardous waste landfill.
-
Key Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided below for reference during handling and disposal planning.
| Property | Value |
| IUPAC Name | N-(1-adamantyl)-1-(cyclohexylmethyl)indazole-3-carboxamide |
| Molecular Formula | C₂₅H₃₃N₃O |
| Molecular Weight | 391.6 g/mol |
| CAS Number | 1400742-33-7 |
| Appearance | Crystalline solid (as supplied for AB-CHMINACA metabolite M4) |
| Solubility | DMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 20 mg/ml |
Experimental Protocol: In Vitro CB1 Receptor Activity Assay
The following is a generalized experimental protocol based on studies evaluating the in vitro activity of synthetic cannabinoids like this compound at the cannabinoid receptor type 1 (CB1). This type of assay is crucial for understanding the pharmacological effects of the compound.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a CB1 receptor agonist.
Materials:
-
Live cell line expressing human CB1 receptors (e.g., AtT-20 pituitary adenoma cells).
-
Nanoluciferase complementation reporter system to monitor receptor interaction with β-arrestin 2.
-
This compound analytical reference standard.
-
Cell culture medium and reagents.
-
Multi-well plates.
-
Luminometer for signal detection.
Methodology:
-
Cell Culture: Culture and maintain the CB1-expressing cell line according to standard protocols.
-
Assay Preparation: Seed the cells into multi-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate vehicle (e.g., DMSO) to create a concentration-response curve.
-
Cell Treatment: Treat the cells with the various concentrations of this compound.
-
Incubation: Incubate the plates for a specified period to allow for receptor activation and interaction with the reporter system.
-
Signal Detection: Add the necessary substrate for the nanoluciferase reporter and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Visualizations
The following diagrams illustrate key logical and experimental workflows relevant to the handling and analysis of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
Caption: Workflow for assessing this compound's CB1 receptor activity.
Personal protective equipment for handling Achminaca
IMMEDIATE SAFETY NOTICE: Achminaca (also known as Adamantyl-CHMINACA) is a potent synthetic cannabinoid intended for research and forensic applications only.[1] Due to its classification as a potent, novel psychoactive substance, it must be handled with extreme caution. The toxicological properties are not fully characterized, and exposure can lead to severe adverse health effects.[2][3][4] This guide provides essential operational and safety protocols. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
Given the high potency and unknown long-term effects of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion.
1.1. Standard Laboratory Operations (Low-Energy Activities)
For tasks such as preparing solutions within a certified chemical fume hood or handling sealed containers, the following PPE is required:
-
Respiratory Protection: A properly fitted N95 respirator is the minimum requirement. For any procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. A full-face shield must be worn over safety glasses when handling any quantity of the solid compound or concentrated solutions.
-
Hand Protection: Double-gloving is required. Use nitrile or neoprene gloves as the inner layer and a chemical-resistant glove (e.g., thicker nitrile or butyl rubber) as the outer layer. Inspect gloves for any signs of degradation or puncture before each use and change them immediately upon any suspected contact.
-
Body Protection: A disposable, solid-front, back-tying laboratory gown is required. A chemically resistant apron should be worn over the gown. Full-coverage clothing and closed-toe, non-slip shoes are mandatory.
1.2. High-Risk Operations
For any procedures involving larger quantities, potential for aerosolization (e.g., sonication, vortexing), or work outside of a primary engineering control, Level C PPE should be considered.[5][6] This includes a full-face or half-mask air-purifying respirator, chemical-resistant clothing, and double gloves.
Operational Plans & Experimental Protocols
All work with this compound must be performed within designated and clearly marked areas. Access to these areas should be restricted to authorized and trained personnel only.
2.1. Engineering Controls
-
Primary Containment: All handling of solid this compound or its volatile solutions must occur within a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box. The containment system must be operated under negative pressure.
-
Ventilation: The laboratory must have a single-pass air system with exhaust air filtered appropriately before release.
2.2. Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the procedure for accurately weighing solid this compound and preparing a stock solution.
-
Preparation:
-
Assemble all necessary equipment (analytical balance, weigh paper, spatula, volumetric flask, solvent, vials) inside the chemical fume hood.
-
Don all required PPE as specified in Section 1.1.
-
Place a tared weigh boat on the analytical balance.
-
-
Weighing:
-
Carefully transfer the desired amount of solid this compound onto the weigh boat using a clean spatula.
-
Record the exact weight.
-
Securely close the primary container of solid this compound.
-
-
Solubilization:
-
Carefully transfer the weighed solid into a Class A volumetric flask.
-
Add a small amount of the desired solvent (e.g., DMSO, Ethanol) to dissolve the solid.[1]
-
Once dissolved, fill the flask to the calibration mark with the solvent.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Aliquoting and Storage:
-
Transfer the solution into smaller, clearly labeled amber glass vials with secure caps.
-
Label each vial with the compound name, concentration, solvent, date, and user initials.
-
Store at -20°C for long-term stability.
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment used.
-
Dispose of all contaminated disposables as hazardous waste (see Section 4).
-
Remove PPE in the designated doffing area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water.
-
Quantitative Data Summary
Specific toxicological data for this compound is limited. The following table includes known physical properties and data from closely related synthetic cannabinoids for risk assessment context. Researchers must assume high potency and toxicity.
| Parameter | Value | Source / Comment |
| Chemical Identity | ||
| IUPAC Name | N-(1-adamantyl)-1-(cyclohexylmethyl)indazole-3-carboxamide | [2] |
| Molecular Formula | C₂₅H₃₃N₃O | [1] |
| Molar Mass | 391.6 g/mol | [1] |
| CAS Number | 1400742-33-7 | [1] |
| Toxicological Data | ||
| Occupational Exposure Limit (OEL) | Not Established | Treat as a highly potent compound. An internal control limit of < 1 µg/m³ is recommended. |
| LD₅₀ (Intraperitoneal, Mouse) | 282.84 mg/kg | Note: Data for the related compound AB-CHMINACA.[7] Should be used for reference only. |
| Known Health Effects | Severe Neuropsychiatric Symptoms | Includes CNS depression, disorientation, seizures, agitation, and psychosis.[2][3] |
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of following institutional and local regulations for controlled substances and chemical waste. The primary principle is to render the waste "unusable and unrecognizable" to prevent diversion.[8][9]
-
Solid Waste:
-
Includes contaminated PPE, weigh boats, vials, and pipette tips.
-
Collect in a dedicated, clearly labeled, puncture-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Keep the container sealed when not in use.
-
-
Liquid Waste:
-
Collect all waste solutions in a dedicated, labeled, and sealed hazardous waste container made of compatible material.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Decontamination:
-
Rinse empty chemical containers ("triple rinse") with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[10]
-
-
Final Disposal:
-
All this compound waste must be rendered unusable. This is typically achieved by mixing the solid or liquid waste with at least 50% non-hazardous waste (e.g., cat litter, sand) to create an unrecognizable mixture.[8]
-
Arrange for pickup and final disposal via incineration through a licensed hazardous waste contractor.[8]
-
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Acute side effects after consumption of the new synthetic cannabinoids AB-CHMINACA and MDMB-CHMICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AB-CHMINACA - Wikipedia [en.wikipedia.org]
- 5. Researchers tackling medicinal cannabis industry's waste problem – University of Auckland [auckland.ac.nz]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Toxic effects of AB-CHMINACA on liver and kidney and detection of its blood level in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nida.nih.gov [nida.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
